Comprehensive NMR and Mass Spectrometry Analysis of (S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde
Executive Summary (S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde (CAS: 144085-12-1)[1] is a highly functionalized, chiral building block frequently utilized in the synthesis of complex peptidomimetics and pyrrol...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
(S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde (CAS: 144085-12-1)[1] is a highly functionalized, chiral building block frequently utilized in the synthesis of complex peptidomimetics and pyrrolidine-based alkaloids. The molecule features a rigid 5-oxopyrrolidine (lactam) core, an electrophilic aldehyde at the (S)-configured C2 position, and an electron-rich (E)-but-1-en-1-yl appendage at the N1 position.
Characterizing this compound requires a nuanced understanding of cross-conjugated systems. The nitrogen lone pair is caught in a competitive resonance between the lactam carbonyl and the N-vinyl group, directly impacting the electron density—and consequently, the chemical shifts and fragmentation patterns—of the entire molecule. This whitepaper provides a definitive, self-validating framework for the structural elucidation of this compound using Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).
Molecular Architecture & Spectroscopic Challenges
The primary analytical challenge lies in the N-vinyl amide system . Unlike isolated alkenes, N-vinyl protons experience severe deshielding or shielding depending on their position relative to the nitrogen atom[2]. Furthermore, the stereocenter at C2 creates a diastereotopic environment for the ring protons at C3 and C4, resulting in complex multiplet splitting in the
1
H NMR spectrum.
To ensure absolute trustworthiness in the data, our methodology relies on a self-validating loop: 1D NMR provides the baseline quantitative data, 2D NMR (COSY/HSQC/HMBC) confirms the spatial and through-bond connectivity, and HRMS validates the exact molecular formula and structural sub-units.
Nuclear Magnetic Resonance (NMR) Profiling
Rationale for Solvent and Acquisition Parameters
Deuterated chloroform (CDCl
3
) is the optimal solvent for this analyte. It is non-exchanging, which preserves the critical aldehyde proton signal, and its low polarity prevents the disruption of the molecule's native conformation. A 400 MHz spectrometer provides sufficient dispersion to resolve the diastereotopic ring protons without causing excessive relaxation delays.
Quantitative 1D NMR Data
The chemical shifts of the N-vinyl group are dictated by the resonance structure
O=C−N−C=C↔−O−C=N+−C−−C
. This delocalization severely deshields the
α
-proton (H-1') while shielding the
β
-proton (H-2')[3]. The (E)-geometry is definitively proven by the large
3JHH
coupling constant (14.5 Hz) between H-1' and H-2', as steric constraints in a (Z)-isomer would reduce this value to ~10 Hz.
Deshielded sp
3
carbon due to N and CHO proximity.
C-4
29.2
CH
2
(Ring)
Adjacent to lactam carbonyl.
C-3'
25.4
CH
2
(Allylic)
Aliphatic chain carbon.
C-3
23.1
CH
2
(Ring)
Shielded sp
3
carbon in the pyrrolidine core.
C-4'
14.2
CH
3
Terminal methyl carbon.
2D NMR Self-Validation Strategy
To ensure the trustworthiness of the 1D assignments, a 2D NMR workflow is employed. The HSQC spectrum maps protons directly to their parent carbons, resolving any overlap between H-3 and H-3'. The HMBC spectrum provides the ultimate structural proof by showing long-range (
2J
and
3J
) correlations, specifically linking the H-1' proton to the C5 lactam carbonyl, proving the attachment of the butenyl chain to the ring nitrogen.
Fig 1: Self-validating 2D NMR workflow for absolute structural elucidation.
High-Resolution Mass Spectrometry (HRMS)
Ionization and Precursor Ion Analysis
Electrospray Ionization (ESI) in positive mode is utilized. The addition of 0.1% formic acid to the mobile phase is mechanistically required to drive the equilibrium toward the protonated lactam species. This ensures a robust
[M+H]+
signal for the quadrupole to isolate.
Formula: C
9
H
13
NO
2
Exact Mass: 167.0947 Da
Calculated
[M+H]+
: 168.1020
m/z
MS/MS Fragmentation Pathways
Upon Collision-Induced Dissociation (CID), the molecule undergoes predictable, diagnostically useful fragmentations. The loss of the aldehyde group (
α
-cleavage) and the cleavage of the N-butenyl chain (via a McLafferty-type rearrangement) validate the presence of these specific functional groups.
Table 3: ESI-MS/MS Fragmentation Data
Fragment
m/z
Mass Loss (Da)
Neutral Loss
Mechanistic Pathway
168.1020
-
-
Intact Precursor
[M+H]+
139.0993
29.0027
CHO
∙
α
-cleavage of the C2 carbaldehyde group.
112.0394
56.0626
C
4
H
8
McLafferty-type rearrangement losing the butenyl chain as butene.
84.0445
84.0575
C
4
H
8
CHO
∙
Pyrrolidinone core remaining after dual fragmentation.
Fig 2: Primary ESI-MS/MS fragmentation pathways of the protonated molecular ion.
Self-Validating Experimental Protocols
Protocol A: NMR Sample Preparation and Acquisition
Sample Dissolution: Weigh exactly 15.0 mg of the analyte and dissolve in 0.6 mL of CDCl
3
(99.8% D) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
Shimming and Tuning: Transfer the solution to a 5 mm precision NMR tube. Insert into a 400 MHz spectrometer. Perform 3D gradient shimming to ensure a homogeneous magnetic field (target line width at half height < 0.6 Hz for the TMS peak).
1D
1
H Acquisition: Execute a standard single-pulse sequence (zg30) with a 30° flip angle, a 2.0 s relaxation delay (D1), and 16 scans. Causality: The 2.0 s D1 is critical to allow complete longitudinal relaxation of the aldehyde proton, ensuring accurate integration.
1D
13
C Acquisition: Execute a proton-decoupled sequence (zgpg30) with 1024 scans. Set D1 to 2.0 s.
2D NMR (HMBC Validation): Acquire a gradient-selected HMBC spectrum. Optimize the long-range coupling delay for
nJCH=8
Hz (typically 62.5 ms) to capture the crucial N-vinyl to lactam carbonyl cross-peaks.
Protocol B: LC-ESI-HRMS Analysis
Sample Dilution: Dilute a stock solution of the analyte to a final concentration of 1 µg/mL in LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% Formic Acid.
Source Tuning: Inject into an ESI-Q-TOF mass spectrometer. Set the capillary voltage to +3.5 kV, desolvation temperature to 350 °C, and cone voltage to 30 V. Causality: A low cone voltage of 30 V prevents premature in-source fragmentation of the fragile aldehyde group.
MS1 Acquisition: Scan
m/z
50-500 in positive ion mode. Calibrate the mass axis continuously using a leucine enkephalin lock-mass (
m/z
556.2771) to ensure sub-5 ppm mass accuracy.
MS/MS (CID): Isolate the
[M+H]+
precursor (
m/z
168.10) in the quadrupole. Apply Collision-Induced Dissociation (CID) using Argon gas at a stepped collision energy (CE) of 15-25 eV to generate the fragmentation profile outlined in Table 3.
Fluorochem Chemical Database. (S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde (CAS 144085-12-1). Fluorochem UK.
Highly Controlled Synthesis of Poly(N-vinylpyrrolidone) and Its Block Copolymers by Organostibine-Mediated Living Radical Polymerization. Macromolecules, ACS Publications.
Unveiling the Three-Dimensional Architecture: A Technical Guide to the Crystal Structure Determination of (S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde
For Immediate Release This technical guide provides a comprehensive overview of the methodologies and considerations for determining the single-crystal X-ray structure of the chiral compound (S,E)-1-(But-1-en-1-yl)-5-oxo...
Author: BenchChem Technical Support Team. Date: March 2026
For Immediate Release
This technical guide provides a comprehensive overview of the methodologies and considerations for determining the single-crystal X-ray structure of the chiral compound (S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde. This document is intended for researchers, scientists, and drug development professionals interested in the structural elucidation of novel small molecules. While a public crystal structure for this specific molecule is not available as of the writing of this guide, the principles and protocols outlined herein represent the gold-standard approach for its determination.
Introduction: The Significance of Structural Elucidation
(S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde is a chiral molecule containing a substituted pyrrolidinone ring, a scaffold of significant interest in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1][2][3] The precise three-dimensional arrangement of atoms, including the absolute stereochemistry, is critical for understanding its physicochemical properties, potential biological activity, and structure-activity relationships (SAR). Single-crystal X-ray diffraction (SCXRD) is the most definitive method for obtaining this atomic-level structural information.[4][5][6] This guide will detail the hypothetical, yet technically rigorous, workflow for achieving this goal.
Synthesis and Purification
While (S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde is commercially available, in-house synthesis may be required for obtaining a high-purity crystalline sample.[7] A potential synthetic route could involve the N-alkenylation of a suitable pyroglutaminal derivative. The final product must be purified to the highest possible degree, typically >98% by HPLC and ¹H NMR, as impurities can significantly hinder crystallization.
Crystallization: The Pursuit of a Single, High-Quality Crystal
The most challenging step in small molecule crystallography is often obtaining a single crystal of suitable size and quality for diffraction analysis.[6] An ideal crystal for modern diffractometers should be at least 20 µm in all three dimensions, though larger is often better, up to about 0.5 mm.[5] A systematic screening of crystallization conditions is paramount.
Crystallization Screening Protocol
A high-throughput screening approach is recommended to explore a wide range of crystallization parameters.
Step-by-Step Methodology:
Solvent Selection: Prepare saturated or near-saturated solutions of the compound in a variety of solvents with differing polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane, and water).
Crystallization Techniques: Employ several common crystallization methods in parallel:
Slow Evaporation: Loosely cap vials containing the solutions to allow for the slow evaporation of the solvent.[8] This is often the simplest and most effective method.
Vapor Diffusion (Hanging and Sitting Drop): Place a small drop of the compound solution on a cover slip or in a well, and seal it over a larger reservoir of a less-soluble "anti-solvent." The slow diffusion of the anti-solvent vapor into the drop can induce crystallization.
Solvent/Anti-Solvent Diffusion: Carefully layer a solvent in which the compound is soluble over an anti-solvent in which it is insoluble. Crystals may form at the interface.
Temperature Variation: Conduct screenings at different temperatures (e.g., 4 °C, room temperature, and 30 °C) to leverage temperature-dependent solubility.
Co-crystallization: If the compound proves difficult to crystallize on its own, co-crystallization with a suitable partner molecule can be attempted.[9] This involves adding a second molecule that may form favorable intermolecular interactions, such as hydrogen bonds, to promote the formation of a crystalline lattice.
Caption: Workflow for structure solution and refinement.
Data Processing: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for experimental factors.
Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal system and space group.
Structure Solution: The initial positions of the atoms are determined using ab initio methods, typically direct methods for small molecules.
[6]4. Structure Refinement: The atomic positions and thermal parameters are refined against the experimental data using a least-squares algorithm. Hydrogen atoms are typically placed in calculated positions.
Validation: The final structural model is validated using software tools like checkCIF to ensure that it is chemically and crystallographically reasonable.
Data Presentation and Interpretation
The final output of a successful crystal structure determination is a Crystallographic Information File (CIF), which contains all the information about the crystal structure. From this, key structural parameters can be extracted and analyzed.
Hypothetical Crystallographic Data Table
Parameter
Hypothetical Value
Chemical Formula
C₉H₁₃NO₂
Formula Weight
167.21
Crystal System
Orthorhombic
Space Group
P2₁2₁2₁
a (Å)
8.5
b (Å)
10.2
c (Å)
12.1
α, β, γ (°)
90, 90, 90
Volume (ų)
1047.4
Z
4
Temperature (K)
100
Wavelength (Å)
1.54184 (Cu Kα)
R-factor (%)
< 5
Flack Parameter
~0.0 (for correct enantiomer)
Note: This data is purely illustrative.
The determination of the Flack parameter is crucial for chiral molecules as it provides a definitive assignment of the absolute stereochemistry. [9]A value close to zero for the expected enantiomer confirms the (S) configuration at the stereocenter.
Conclusion and Significance
The successful determination of the crystal structure of (S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde would provide invaluable insights into its molecular conformation, including the planarity of the pyrrolidinone ring, the orientation of the butenyl and carbaldehyde substituents, and the intermolecular interactions (e.g., hydrogen bonding, van der Waals forces) that govern its crystal packing. This information is fundamental for computational modeling, understanding its interaction with biological targets, and guiding the design of new derivatives with improved properties in drug discovery and development programs.
References
Al-Majid, A. M., Haukka, M., et al. (n.d.). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. JYX.
Michigan State University Department of Chemistry. (n.d.). X-Ray Crystallography Laboratory.
RSC Publishing. (1999, January 1). 1H NMR and X-Ray Crystallographic Studies of p-Toluenesulfonamides of 2,5-Di(pyrrol-2-yl)- pyrrolidines.
Metherall, J. P., et al. (2023, March 1). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Available at: [Link]
The University of Queensland, School of Chemistry and Molecular Biosciences. (n.d.). Small molecule X-ray crystallography.
(n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
ACS Publications. (2025, July 6). Molecular and Crystal Structures of Pu(IV) Nitrato-Complexes Crystallized with Double-Headed 2-Pyrrolidone Derivatives and Syste.
Wikipedia. (n.d.). X-ray crystallography.
ResearchGate. (n.d.). The molecular structure of pyrrolidine, (II), with displacement....
PMC - NIH. (n.d.). Absolute Configuration of Small Molecules by Co‐Crystallization.
PubMed. (2019, November 15). Design, synthesis and biological evaluation of 1-benzyl-5-oxopyrrolidine-2-carboximidamide derivatives as novel neuroprotective agents.
ACS Publications. (2006, September 27). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase from Mycobacterium tuberculosis | Journal of Medicinal Chemistry.
Physical Sciences Data science Service. (n.d.). Cambridge Structural Database (CSD).
PMC. (2023, April 27). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents.
MDPI. (2021, May 4). Synthesis, Structure, Carbohydrate Enzyme Inhibition, Antioxidant Activity, In Silico Drug-Receptor Interactions and Drug-Like Profiling of the 5-Styryl-2-Aminochalcone Hybrids.
An In-depth Technical Guide on the Discovery, Synthesis, and Characterization of (S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde: A Novel Covalent Bioactive Compound
Abstract In the relentless pursuit of novel therapeutic agents, the exploration of unique chemical scaffolds that can engage biological targets in new ways is of paramount importance. This guide details the discovery, ch...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
In the relentless pursuit of novel therapeutic agents, the exploration of unique chemical scaffolds that can engage biological targets in new ways is of paramount importance. This guide details the discovery, characterization, and synthesis of a novel pyroglutaminal derivative, (S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde, henceforth referred to as Compound-1. Identified through a sophisticated bioassay-guided fractionation of a marine microbial extract, Compound-1 features a reactive carbaldehyde moiety appended to an N-alkenylated pyroglutamate core. This unique combination of a Michael acceptor and an electrophilic aldehyde suggests a potential dual-acting covalent mechanism. This document provides a comprehensive overview of the systematic approach employed, from initial hit identification and rigorous structural elucidation using advanced spectroscopic techniques to the development of a stereoselective total synthesis for confirmation and analogue generation. Preliminary biological evaluation reveals potent inhibitory activity against a key cysteine protease, highlighting its potential as a lead compound for drug development programs.
Introduction: The Case for Novel Covalent Modulators
The 5-oxopyrrolidine (pyroglutamate) scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, antimicrobial, and neuroprotective effects.[1][2] The inherent chirality and conformational rigidity of the pyroglutamate ring make it an excellent starting point for the design of highly specific bioactive molecules.[3][4]
Concurrently, the field of drug discovery has seen a resurgence of interest in covalent inhibitors. By forming a stable bond with their target protein, covalent drugs can offer enhanced potency, prolonged duration of action, and improved therapeutic indices.[5][6] While aldehydes are known to form reversible covalent hemi-thioacetal adducts with cysteine residues, their reactivity can be finely tuned by the surrounding molecular architecture.[7] The presence of an α,β-unsaturated system, such as the N-vinyl group in Compound-1, introduces a Michael acceptor, another well-established "warhead" for engaging nucleophilic residues like cysteine.[7]
This guide chronicles the discovery of Compound-1, a molecule that uniquely combines these features. Its identification was driven by a screening campaign aimed at discovering novel inhibitors of cysteine proteases, a class of enzymes implicated in a multitude of diseases, including viral infections and cancer.[8][9]
Discovery and Isolation: A Bioassay-Guided Approach
The discovery of Compound-1 originated from a high-throughput screening campaign of a diverse library of natural product extracts. An extract from the fermentation broth of a marine-derived actinomycete, Streptomyces sp. M-237, exhibited potent inhibitory activity against papain, a model cysteine protease. To isolate the active constituent(s), a systematic bioassay-guided fractionation protocol was implemented.[10][11] This iterative process involves separating the complex mixture into simpler fractions and testing each for biological activity, thereby concentrating the active compound.[12][13]
The workflow, depicted below, ensured a systematic and efficient path from the crude extract to the pure, active metabolite.
Extraction: 50 L of Streptomyces sp. M-237 fermentation broth was extracted with an equal volume of ethyl acetate (EtOAc) three times. The combined organic layers were dried over anhydrous Na₂SO₄ and concentrated in vacuo to yield 15.2 g of crude extract.
Initial Fractionation (VLC): The crude extract was subjected to Vacuum Liquid Chromatography (VLC) on a silica gel column, eluting with a step gradient of hexane-EtOAc (from 100:0 to 0:100) followed by EtOAc-Methanol (MeOH) (from 100:0 to 80:20). This yielded eight primary fractions (F1-F8).
Bioassay & Hit Identification: All fractions were tested in the papain inhibition assay. Fraction F5, eluted with 60:40 Hexane-EtOAc, showed the highest specific activity (>80% inhibition at 10 µg/mL).
Secondary Fractionation (HPLC): Fraction F5 (1.1 g) was further purified by reverse-phase High-Performance Liquid Chromatography (HPLC) using a C18 column and a water-acetonitrile gradient. This separation yielded 12 sub-fractions (F5.1-F5.12).
Isolation of Pure Compound: Sub-fraction F5.7, which contained the peak of interest, was subjected to a final isocratic HPLC purification step to yield 8.5 mg of Compound-1 as a colorless oil with >99% purity.
Diagram 1: Workflow for the bioassay-guided discovery and isolation of Compound-1.
Structural Elucidation
Determining the precise chemical structure of a novel natural product is a cornerstone of the discovery process.[14] A combination of mass spectrometry and advanced multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy was employed to unambiguously define the constitution and stereochemistry of Compound-1.[15][16]
High-Resolution Mass Spectrometry (HR-MS): ESI-TOF analysis provided a molecular ion peak at m/z 182.1125 [M+H]⁺, corresponding to a molecular formula of C₉H₁₃NO₂, which was consistent with the proposed structure.
NMR Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments were conducted in CDCl₃. The data were used to piece together the molecular fragments and establish connectivity.
NMR Data Summary
The key correlations from 2D NMR experiments confirmed the pyroglutaminal core and the N-butenyl side chain. For instance, HMBC correlations from the aldehyde proton (H-6) to C-2 and C-5, and from the vinyl proton H-1' to C-5, were critical in connecting the molecular fragments.
Position
δ¹³C (ppm)
δ¹H (ppm), mult. (J in Hz)
Key HMBC Correlations (¹H → ¹³C)
2
59.8
4.35, dd (8.4, 3.2)
C-3, C-4, C-5, C-6
3
29.5
2.30-2.45, m
C-2, C-4, C-5
4
22.1
2.50-2.65, m
C-2, C-3, C-5
5
175.4
-
-
6
199.5
9.71, d (3.2)
C-2, C-5
1'
125.1
6.85, dq (15.1, 1.5)
C-5, C-2'
2'
108.9
5.30, dt (15.1, 6.8)
C-1', C-3', C-4'
3'
32.4
2.15, p (7.2)
C-1', C-2', C-4'
4'
13.8
1.05, t (7.5)
C-2', C-3'
Table 1: NMR Spectroscopic Data for Compound-1 (500 MHz, CDCl₃).
The large coupling constant (J = 15.1 Hz) between H-1' and H-2' established the E-configuration of the double bond. The absolute stereochemistry at C-2 was determined to be S by comparison of its optical rotation value with those of known synthetic L-pyroglutaminal derivatives.[17]
Confirmation via Total Synthesis
To confirm the assigned structure and to provide a scalable route for generating material for further biological studies, a stereoselective total synthesis was developed. The synthesis commenced from commercially available L-pyroglutamic acid, thus securing the (S)-stereocenter at C-2 from the outset.
Diagram 2: Retrosynthetic analysis and forward synthesis plan for Compound-1.
Experimental Protocol: Total Synthesis
Esterification: L-pyroglutamic acid (1.0 eq) is refluxed in methanol with a catalytic amount of H₂SO₄ to yield the methyl ester.
N-Alkylation: The resulting ester is deprotonated using sodium hydride (NaH, 1.1 eq) in dry THF at 0°C, followed by the addition of (E)-1-bromobut-1-ene (1.2 eq) to afford the N-alkenylated pyroglutamate ester.[18]
Saponification: The methyl ester is hydrolyzed using lithium hydroxide (LiOH) in a THF/water mixture to yield the corresponding carboxylic acid.
Weinreb Amide Formation: The carboxylic acid is coupled with N,O-dimethylhydroxylamine hydrochloride using a standard peptide coupling reagent like EDCI to form the Weinreb amide.
Reduction to Aldehyde: The Weinreb amide is carefully reduced at -78°C using diisobutylaluminium hydride (DIBAL-H, 1.5 eq) in dichloromethane. Aqueous workup yields the target aldehyde, Compound-1.
The synthetic material was identical in all respects (NMR, HR-MS, optical rotation) to the natural product, thus confirming the structural assignment of (S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde.
Preliminary Biological Evaluation and Mechanism of Action
The potent inhibition of papain observed during the initial screening prompted a more detailed investigation into the biological activity of Compound-1.
In Vitro Enzyme Inhibition
The inhibitory potency of synthetic Compound-1 was quantified against a panel of cysteine proteases. The compound demonstrated significant, low micromolar inhibition against papain and human cathepsin B, a therapeutically relevant cysteine protease.
Enzyme
IC₅₀ (µM)
Papain
2.5 ± 0.3
Human Cathepsin B
5.1 ± 0.7
Human Cathepsin L
12.8 ± 1.1
Caspase-3
> 100
Table 2: Inhibitory activity (IC₅₀) of Compound-1 against selected proteases.
Proposed Mechanism of Action
The structure of Compound-1 suggests a covalent mechanism of inhibition. The aldehyde "warhead" can be attacked by the nucleophilic thiolate of the catalytic cysteine residue in the enzyme's active site to form a reversible hemi-thioacetal adduct.[7] This initial binding event may be further stabilized or made irreversible by a subsequent Michael addition reaction between the same cysteine residue and the N-vinyl group, forming a second covalent bond. This proposed dual-acting mechanism could lead to highly efficient and irreversible inactivation of the target enzyme.
Diagram 3: Proposed dual-acting covalent mechanism of inhibition for Compound-1.
Discussion and Future Directions
The discovery, characterization, and synthesis of (S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde represent a significant step in the identification of novel bioactive chemical entities. The molecule's unique architecture, combining a privileged pyroglutamate scaffold with two distinct electrophilic "warheads," makes it a compelling candidate for development as a covalent probe or therapeutic lead.
The successful total synthesis provides a robust platform for future structure-activity relationship (SAR) studies. Key areas for exploration will include:
Modification of the N-alkenyl chain: Altering the length, stereochemistry, and substitution of the butenyl group to optimize potency and selectivity.
Variation of the electrophilic warhead: Replacing the aldehyde with other electrophiles (e.g., nitriles, α-ketoamides) to modulate reactivity and the nature of the covalent bond.[8]
Substitution on the pyroglutamate ring: Introducing substituents at the C-3 and C-4 positions to explore additional binding interactions with target enzymes.
Further studies are underway to confirm the proposed covalent mechanism using mass spectrometry-based proteomics and to solve the co-crystal structure of Compound-1 with its target enzyme. These efforts will provide critical insights for the rational design of next-generation inhibitors with improved pharmacological profiles.
References
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Basava, V., & Das, B. (2013). Stereoselective synthesis of pyroglutamate natural product analogs from α-aminoacids and their anti-cancer evaluation. PubMed. Available at: [Link]
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Zhang, G., et al. (2018). Synthesis and bioactivities evaluation of l-pyroglutamic acid analogues from natural product lead. PubMed. Available at: [Link]
Goldstein, D. M., et al. (2020). Novel Tricyclic Pyroglutamide Derivatives as Potent RORγt Inverse Agonists Identified using a Virtual Screening Approach. PubMed Central (PMC). Available at: [Link]
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Gang, Z., et al. (2022). Natural products-based: Synthesis and antifungal activity evaluation of novel L-pyroglutamic acid analogues. PubMed Central (PMC). Available at: [Link]
Grybaitė, B., et al. (2022). Synthesis and biological activity characterization of novel 5-oxopyrrolidine derivatives with promising anticancer and antimicrobial activity. Kaunas University of Technology ePubl. Available at: [Link]
Stefanucci, A., et al. (2014). PYROGLUTAMIC ACID DERIVATIVES: BUILDING BLOCKS FOR DRUG DISCOVERY. LOCKSS. Available at: [Link]
Kim, H., & Livinghouse, T. (2007). Synthesis of Pyroglutamic Acid Derivatives via Double Michael Reactions of Alkynones. Organic Letters. Available at: [Link]
Claverie, C., et al. (2013). The revisited synthesis of tert-butyl pyroglutamate derivatives. Academia.edu. Available at: [Link]
Sewald, N., & Jakubke, H. D. (2002). 6.7 Pyroglutamic Acid Peptides. Thieme Connect. Available at: [Link]
Grybaitė, B., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. PubMed Central (PMC). Available at: [Link]
Grybaitė, B., et al. (2025). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. ResearchGate. Available at: [Link]
Alshreimi, A. S., et al. (2023). Synthesis of Pyrrolidine-2-ylidenes from Isoxazolines and Allenes. ChemRxiv. Available at: [Link]
Yoshikawa, M., et al. (2022). Discovery of a Novel Series of Potent, Selective, Orally Available, and Brain-Penetrable C1s Inhibitors for Modulation of the Complement Pathway. PubMed Central (PMC). Available at: [Link]
Al-Warhi, T., et al. (2024). Pyrrolizines: natural and synthetic derivatives with diverse biological activities. Naunyn-Schmiedeberg's Archives of Pharmacology. Available at: [Link]
Davydov, D. V., et al. (2018). An efficient synthesis and antimicrobial evaluation of 5-alkenyl- and 5-styryl- 1,2,4-oxadiazoles. Chemistry of Heterocyclic Compounds. Available at: [Link]
He, X., et al. (2006). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase from Mycobacterium tuberculosis. Journal of Medicinal Chemistry. Available at: [Link]
Discovery of ABT-957: 1-Benzyl-5-oxopyrrolidine-2-carboxamides as selective calpain inhibitors with enhanced metabolic stability. ResearchGate. Available at: [Link]
Ren, J. X., et al. (2019). Design, synthesis and biological evaluation of 1-benzyl-5-oxopyrrolidine-2-carboximidamide derivatives as novel neuroprotective agents. PubMed. Available at: [Link]
Wujec, M., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules. Available at: [Link]
Sharma, V., et al. (2017). One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. Organic & Biomolecular Chemistry. Available at: [Link]
Schuller, M., et al. (2026). Discovery of Fragment-Based Inhibitors of SARS-CoV‑2 PLPro. ScienceOpen. Available at: [Link]
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Nguyen, D. T. H., et al. (2023). SYNTHESIS AND STRUCTURAL DETERMINATION OF SOME 1,5-DISUBSTITUTED-4-ETHOXYCARBONYL-3-HYDROXY-3-PYRROLINE-2. Vietnam Journal of Science and Technology. Available at: [Link]
IUPAC name for (S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde
An In-depth Technical Guide to (S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde Foreword: A Molecule of Untapped Potential In the landscape of medicinal chemistry, the pursuit of novel scaffolds that combine struc...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to (S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde
Foreword: A Molecule of Untapped Potential
In the landscape of medicinal chemistry, the pursuit of novel scaffolds that combine structural rigidity, stereochemical complexity, and tailored reactivity is perpetual. (S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde emerges as a compound of significant interest, embodying a unique convergence of three critical pharmacophoric elements: a chiral pyrrolidinone core, a reactive α,β-unsaturated N-vinyl substituent, and an electrophilic carbaldehyde. This guide provides a comprehensive technical overview of this molecule, from its rational synthesis to its potential applications as a sophisticated tool in drug discovery, particularly in the realm of targeted covalent inhibition. By elucidating the causality behind synthetic choices and the mechanistic basis of its reactivity, we aim to equip researchers with the foundational knowledge to explore and harness the potential of this intriguing chemical entity.
Molecular Architecture and Physicochemical Profile
(S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde is a chiral, unsaturated heterocyclic aldehyde. Its structure is built upon the 5-oxopyrrolidine (or pyroglutamate) ring, a five-membered lactam that imparts conformational constraint and serves as a versatile scaffold in numerous bioactive compounds.[1][2] The molecule's potential is further defined by two key functional groups: an aldehyde at the C2 position and an N-alkenyl substituent.
The specified stereochemistry—(S) at the chiral center and (E) for the double bond—is crucial for its interaction with biological targets, as stereoisomers can exhibit vastly different pharmacological profiles.[1]
A robust and reproducible synthesis is paramount for the exploration of any new chemical entity. While a specific, published route for this exact molecule is not prominent, a logical and efficient pathway can be designed starting from a readily available chiral precursor, L-pyroglutamic acid.
The retrosynthetic strategy involves two key disconnections: the N-alkenyl bond and the oxidation of the C2 substituent.
Figure 1: Retrosynthetic pathway for the target molecule.
Recommended Synthetic Protocol
This forward synthesis is designed for substrate specificity and control over stereochemistry, prioritizing mild conditions to preserve the sensitive aldehyde functionality.
The initial step involves the selective reduction of the carboxylic acid of L-pyroglutamic acid without affecting the lactam carbonyl. Borane complexes are ideal for this transformation.
Protocol:
Suspend L-pyroglutamic acid (1.0 eq) in anhydrous tetrahydrofuran (THF).
Cool the suspension to 0 °C in an ice bath under an inert atmosphere (N₂ or Ar).
Add Borane-THF complex (BH₃·THF, ~1.5 eq) dropwise, maintaining the temperature below 5 °C.
Allow the reaction to warm to room temperature and stir for 12-18 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.
Carefully quench the reaction at 0 °C by the slow, dropwise addition of methanol, followed by 1M HCl.
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude pyroglutaminol, which can be purified by column chromatography.
Causality: Borane complexes are chemoselective for carboxylic acids over amides, making this the method of choice. The use of anhydrous conditions is critical to prevent quenching of the borane reagent.
The oxidation of a primary alcohol to an aldehyde requires mild conditions to prevent over-oxidation to a carboxylic acid.[6] The Swern oxidation is exceptionally well-suited for this, as it operates at cryogenic temperatures and avoids harsh reagents.[7][8]
In a flame-dried, three-neck flask under an inert atmosphere, add anhydrous dichloromethane (DCM) and cool to -78 °C (dry ice/acetone bath).
Add oxalyl chloride (1.5 eq) dropwise, followed by a solution of anhydrous dimethyl sulfoxide (DMSO) (3.0 eq) in DCM, ensuring the internal temperature remains below -60 °C. Stir for 15 minutes.
Add a solution of pyroglutaminol (1.0 eq) in DCM dropwise, again maintaining the temperature below -60 °C. Stir for 30-45 minutes.
Add triethylamine (TEA, 5.0 eq) dropwise, and stir the mixture at -78 °C for 30 minutes before allowing it to warm slowly to room temperature.
Quench the reaction with water or saturated aqueous NH₄Cl.
Separate the organic layer, wash sequentially with dilute HCl, saturated NaHCO₃, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully concentrate in vacuo at low temperature to avoid polymerization of the aldehyde product. The crude pyroglutaminal is often used immediately in the next step.
Trustworthiness: The Swern oxidation is a self-validating system. The formation of gaseous byproducts (CO, CO₂) drives the reaction, and the distinct, unpleasant odor of the dimethyl sulfide byproduct is a qualitative indicator of reaction progress.[7] The cryogenic conditions are critical to prevent side reactions and ensure high yields of the aldehyde.[10]
The final step involves the formation of the N-(but-1-en-1-yl) bond. This can be achieved through a modified Wittig reaction or a condensation-elimination sequence. A practical approach involves the reaction of pyroglutaminal with a suitable phosphonium ylide. However, a more direct and often higher-yielding method for N-vinylation of lactams is transition-metal-catalyzed coupling. For simplicity and accessibility, a condensation approach is outlined.
Protocol: Condensation and Elimination
Dissolve the crude (S)-5-oxopyrrolidine-2-carbaldehyde (1.0 eq) and propionaldehyde (1.2 eq) in an appropriate solvent like toluene.
Add a secondary amine catalyst, such as pyrrolidine or piperidine (0.1 eq), and a catalytic amount of a weak acid like acetic acid.
Heat the mixture to reflux with a Dean-Stark apparatus to remove water as it is formed, driving the reaction to completion.
Monitor the reaction by TLC or LC-MS.
Upon completion, cool the reaction mixture, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
Purify the final product, (S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde, by flash column chromatography on silica gel. The (E)-isomer is typically the thermodynamic product in such condensations.
Reactivity Profile: The Covalent Warhead
The pharmacological potential of this molecule is intrinsically linked to the reactivity of its α,β-unsaturated aldehyde system. This functional group acts as a potent Michael acceptor.[11] While nucleophiles can attack the carbonyl carbon (a 1,2-addition), the conjugation with the N-vinyl group makes the β-carbon electrophilic and susceptible to conjugate (1,4-Michael) addition.[12]
This dual electrophilicity is the foundation of its potential as a covalent inhibitor. Biological nucleophiles, most notably the thiol group of cysteine residues in proteins, can undergo a covalent, often irreversible, Michael addition to the β-carbon.[12]
Application Notes and Protocols: Exploring the Synthetic Potential of (S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde
Introduction: The Privileged Pyrrolidine Scaffold and its Functionalization The pyrrolidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Privileged Pyrrolidine Scaffold and its Functionalization
The pyrrolidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of natural products and FDA-approved pharmaceuticals.[1][2] Its non-planar, sp³-hybridized nature provides a three-dimensional architecture that is highly advantageous for exploring chemical space and achieving specific interactions with biological targets.[2][3] The functionalization of this scaffold is a key strategy in drug discovery, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[4][5]
This document focuses on the synthetic utility of a specific, functionalized pyrrolidine derivative: (S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde (CAS 144085-12-1).[6] This molecule possesses two key points of reactivity: the lactam carbonyl within the 5-oxopyrrolidine core and, most notably, the aldehyde group at the C2 position. The aldehyde is a versatile functional handle that can be elaborated into a wide array of other functionalities, making this compound a valuable building block for the synthesis of novel chemical entities.
The presence of a stereocenter at the α-position to the aldehyde group (the C2 of the pyrrolidine ring) can influence the stereochemical outcome of reactions at the carbonyl center.[7] This guide will provide detailed protocols for several fundamental transformations of the aldehyde group, offering researchers a practical framework for the derivatization of this and similar chiral pyrrolidine-based aldehydes.
Core Reactivity of the Aldehyde Group
The aldehyde functional group is characterized by an electrophilic carbonyl carbon, making it susceptible to nucleophilic attack.[8] This inherent reactivity allows for a diverse range of chemical transformations. The primary reactions discussed in these notes include oxidation to a carboxylic acid, reduction to a primary alcohol, olefination via the Wittig reaction, carbon-carbon bond formation through aldol condensation, and the synthesis of amines via reductive amination.
Application Notes and Protocols for the Stereoselective Wittig Reaction of (S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde
Abstract This document provides a comprehensive guide for performing a Wittig reaction with the chiral, α,β-unsaturated aldehyde, (S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde. The protocol focuses on the use o...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a comprehensive guide for performing a Wittig reaction with the chiral, α,β-unsaturated aldehyde, (S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde. The protocol focuses on the use of a stabilized phosphorus ylide to achieve a highly stereoselective synthesis of a conjugated diene system, a motif of significant interest in medicinal chemistry and natural product synthesis. We delve into the mechanistic rationale behind the choice of reagents and conditions, paying special attention to the substrate's unique structural features, including the α-stereocenter, the lactam ring, and the conjugated aldehyde. Furthermore, this guide discusses the Horner-Wadsworth-Emmons (HWE) reaction as a powerful alternative and provides detailed procedures for reaction workup, purification, and troubleshooting.
Introduction and Scientific Context
The Wittig reaction stands as a cornerstone of modern organic synthesis, enabling the reliable formation of carbon-carbon double bonds from carbonyl compounds.[1] Its discovery by Georg Wittig revolutionized the field, providing a method with exceptional regioselectivity, where the new C=C bond forms precisely at the location of the original carbonyl group.[2] This application note addresses the olefination of a complex and functionally rich substrate, (S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde, which contains several features that require careful consideration for successful and selective transformation.
The target aldehyde presents three key challenges:
Stereocontrol: The presence of a stereocenter adjacent to the aldehyde necessitates mild reaction conditions to prevent epimerization.
Chemoselectivity: As an α,β-unsaturated aldehyde, the substrate offers two electrophilic sites: the carbonyl carbon (C1) and the β-carbon (C3). The protocol must exclusively favor 1,2-addition to the carbonyl.
Functional Group Compatibility: The lactam (cyclic amide) moiety must remain intact under the basic conditions required for the reaction.
This guide will focus on the reaction with a stabilized ylide, (ethoxycarbonylmethylene)triphenylphosphorane, to produce an (E)-configured α,β,γ,δ-unsaturated ester. Stabilized ylides, which contain an electron-withdrawing group (EWG) like an ester or ketone, are known to deliver the (E)-alkene with high selectivity.[3] This predictability is a significant advantage in multi-step synthesis.
Reaction Principle and Mechanism
The Wittig reaction proceeds through the nucleophilic attack of a phosphorus ylide on the carbonyl carbon of an aldehyde or ketone.[4] The currently accepted mechanism involves a concerted [2+2] cycloaddition between the ylide and the carbonyl compound to form a four-membered ring intermediate called an oxaphosphetane.[5][6] This intermediate then collapses in a syn-cycloreversion process to yield the alkene and the highly stable triphenylphosphine oxide (TPPO) byproduct, the formation of which is the thermodynamic driving force for the reaction.[6]
For α,β-unsaturated aldehydes, the phosphorus ylide acts as a "hard" nucleophile, leading to a kinetically controlled attack at the hard electrophilic carbonyl carbon (1,2-addition) rather than the "soft" β-carbon (1,4-conjugate addition). The use of low temperatures further ensures this kinetic pathway is dominant.
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Step-by-Step Protocol: Wittig Olefination
// Connections between stages
A2 -> B1 [lhead=cluster_reaction];
B4 -> C1 [lhead=cluster_workup];
C4 -> D1 [lhead=cluster_purification];
}
Caption: Experimental workflow for the Wittig olefination protocol.
Reaction Setup: To a flame-dried 50 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum, add (S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde (1.0 eq, e.g., 500 mg).
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen gas three times.
Dissolution: Add anhydrous THF (approx. 0.1 M concentration, e.g., 28 mL) via syringe and stir until the aldehyde is fully dissolved.
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
Ylide Addition: In a separate flask, dissolve (ethoxycarbonylmethylene)triphenylphosphorane (1.2 eq) in a minimal amount of anhydrous THF. Add this solution to the aldehyde solution dropwise via syringe over 15 minutes. The solution may develop a characteristic color.
Reaction: Stir the mixture at -78 °C for 1 hour. After this period, remove the cooling bath and allow the reaction to warm slowly to room temperature. Continue stirring for an additional 4-6 hours, or until TLC analysis indicates complete consumption of the starting aldehyde.
Quenching: Cool the mixture to 0 °C with an ice bath and quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (20 mL).
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 30 mL).
Washing: Combine the organic layers and wash with brine (1 x 30 mL) to remove residual water.
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification from Triphenylphosphine Oxide (TPPO)
The primary byproduct, TPPO, can often co-elute with products of moderate polarity, making purification challenging. Here are two effective strategies.
Concentrate the crude reaction mixture to a thick oil.
Suspend the residue in a minimal amount of cold diethyl ether and add an excess of a non-polar solvent like hexanes or pentane to precipitate the TPPO.
Filter the suspension through a pad of Celite or a sintered glass funnel, washing the solid with more cold hexanes/ether.
The filtrate, now enriched with the desired product, can be concentrated and subjected to final purification by column chromatography.
Strategy 2: Flash Column Chromatography
Adsorb the crude oil onto a small amount of silica gel.
Load the dried silica onto a pre-packed silica gel column.
Elute using a gradient solvent system, typically starting with a low polarity mixture (e.g., 9:1 Hexanes:EtOAc) and gradually increasing the polarity. The less polar alkene product should elute before the highly polar TPPO.
The Horner-Wadsworth-Emmons (HWE) Reaction: A Superior Alternative
For achieving high (E)-selectivity, the Horner-Wadsworth-Emmons (HWE) reaction is often superior to the classic Wittig reaction.[9][10] It utilizes a phosphonate ester instead of a phosphonium salt.
Key Advantages:
Higher Nucleophilicity: The phosphonate-stabilized carbanions are generally more nucleophilic and reactive than their phosphonium ylide counterparts.[10]
Excellent (E)-Selectivity: The HWE reaction almost exclusively yields the thermodynamically favored (E)-alkene.[9]
Facile Workup: The phosphate byproduct is water-soluble and easily removed by simple aqueous extraction, eliminating the problematic TPPO separation.[11]
HWE Protocol Outline
A typical HWE protocol would involve deprotonating a phosphonate ester, such as triethyl phosphonoacetate, with a base like sodium hydride (NaH) in anhydrous THF at 0 °C. The resulting phosphonate carbanion is then reacted with the aldehyde, typically by adding the aldehyde solution dropwise at 0 °C and allowing it to warm to room temperature.
Use freshly prepared or purchased ylide. Consider switching to the more reactive HWE reagent. Re-purify the starting aldehyde.
Low Yield
Incomplete reaction; Product loss during workup; Epimerization and side reactions.
Increase reaction time or temperature slightly (monitor for side products). Be careful during extraction and TPPO precipitation steps. Ensure strictly anhydrous and low-temperature conditions.
Mixture of E/Z Isomers
Ylide was not fully "stabilized" or reaction conditions favored thermodynamic equilibration.
For guaranteed (E)-selectivity, use the HWE reaction. For (Z)-selectivity, a non-stabilized ylide under salt-free conditions is required.
Difficulty Removing TPPO
Product and TPPO have very similar polarity.
Repeat the precipitation/filtration step.[8] Use a different solvent system for chromatography. Consider chemical removal methods as a last resort.[12]
References
Shenvi Lab. (n.d.). Work up tips: Reactions with Triphenylphosphine oxide. Retrieved from [Link]
Dalal Institute. (n.d.). Wittig Reaction. Retrieved from [Link]
Organic Chemistry Data. (n.d.). Removing Triphenylphosphine Oxide. Retrieved from [Link]
ResearchGate. (2021, August 4). How to get rid of tri phenyl phosphine oxide (bi product)formed during synthesis of polymer? Retrieved from [Link]
Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]
ResearchGate. (n.d.). Stability of Glutamine and Pyroglutamic Acid under Model System Conditions: Influence of Physical and Technological Factors. Retrieved from [Link]
Thompson, A. S., et al. (2003). A New Horner−Wadsworth−Emmons Type Coupling Reaction between Nonstabilized β-Hydroxy Phosphonates and Aldehydes or Ketones. Journal of the American Chemical Society, 125(5), 1530-1531.
ResearchGate. (n.d.). (PDF) Tandem chlorination - oxidation - wittig reactions: An efficient approach to (Z)-α-chloro-α,β-unsaturated esters. Retrieved from [Link]
PubMed. (2025, April 26). Exploring the Synthetic Potential of Horner-Wadsworth-Emmons Reaction Toward the Synthesis of Polyketide Based Natural Products: A Review. Retrieved from [Link]
Wipf, P. (2007, February 12). 1. The Wittig Reaction. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
Dalal Institute. (n.d.). Wittig Reaction. Retrieved from [Link]
Organic Chemistry Data. (n.d.). Wittig Reaction - Common Conditions. Retrieved from [Link]
Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]
University of Arizona. (n.d.). Synthesis of an Alkene via the Wittig Reaction. Retrieved from [Link]
Chemistry LibreTexts. (2019, June 5). 13.1.5 The Wittig Reaction. Retrieved from [Link]
LOCKSS. (2014, July 24). PYROGLUTAMIC ACID DERIVATIVES: BUILDING BLOCKS FOR DRUG DISCOVERY. Retrieved from [Link]
ResearchGate. (2025, August 10). Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products | Request PDF. Retrieved from [Link]
Application Notes and Protocols for (S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde in Asymmetric Organocatalysis
Introduction and Scientific Context (S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde is a chiral organocatalyst designed for asymmetric synthesis. Its molecular architecture is derived from L-pyroglutamic acid, a...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction and Scientific Context
(S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde is a chiral organocatalyst designed for asymmetric synthesis. Its molecular architecture is derived from L-pyroglutamic acid, a rigid cyclic amino acid scaffold that provides a well-defined stereochemical environment.[1][2][3] The structure integrates two key functional motifs essential for covalent organocatalysis:
A pyrrolidine nitrogen atom , which, after a conceptual hydrolysis of the enamine moiety, acts as a secondary amine. This amine is poised to react with carbonyl compounds to form nucleophilic enamine intermediates or electrophilic iminium ions.[4][5][6]
An aldehyde group at the C2 position, which is the reactive handle for the formation of these key intermediates.
This catalyst belongs to the broader family of proline and proline-derived organocatalysts, which have revolutionized asymmetric synthesis by providing a metal-free alternative for a wide range of C-C bond-forming reactions.[7][8] The rigid 5-oxopyrrolidine (pyroglutamate) core restricts conformational flexibility, which can enhance stereochemical communication and lead to higher enantioselectivities compared to more flexible catalysts.[3] The (E)-but-1-en-1-yl group at the N1 position is a unique feature that can influence the catalyst's solubility, steric profile, and electronic properties, potentially offering advantages in specific transformations.
While this specific N-alkenyl derivative is not extensively documented in peer-reviewed literature, its structural analogy to a vast class of successful pyrrolidine-based catalysts allows for the confident projection of its utility and the development of robust experimental protocols.[6] These notes provide detailed protocols for its application in two cornerstone reactions of organocatalysis: the asymmetric Aldol reaction and the asymmetric Michael addition.
Pillar 1: The Catalytic Principle - Enamine and Iminium Ion Activation
The catalytic power of (S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde stems from its ability to engage in dual activation modes via transient covalent intermediates. The N-(but-1-en-1-yl) group is an enamine, which is in equilibrium with its iminium tautomer and can be readily hydrolyzed in situ in the presence of trace water to generate the corresponding secondary amine, which is the active catalytic species.
Enamine Catalysis: The catalyst reacts with a ketone or aldehyde donor to form a chiral enamine. This process increases the energy of the Highest Occupied Molecular Orbital (HOMO) of the donor, making it highly nucleophilic and ready to attack an electrophile (e.g., an aldehyde). The chiral scaffold of the catalyst directs this attack to one face of the electrophile, controlling the stereochemistry of the newly formed bond.[4][5]
Iminium Ion Catalysis: The catalyst reacts with an α,β-unsaturated aldehyde or ketone to form a chiral iminium ion. This lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, activating it for attack by a nucleophile (e.g., a malonate or a thiol). The catalyst's structure sterically shields one face of the iminium ion, ensuring a highly enantioselective transformation.
The general catalytic cycle, illustrating both pathways, is depicted below.
Caption: General catalytic cycle for pyrrolidine-based catalysts.
Application Note 1: Asymmetric Aldol Reaction
The direct asymmetric aldol reaction is a powerful method for constructing chiral β-hydroxy carbonyl compounds. Here, the catalyst is predicted to effectively catalyze the reaction between a ketone donor and an aldehyde acceptor.
Protocol: Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde
This protocol is designed as a benchmark reaction to evaluate catalyst performance. 4-Nitrobenzaldehyde is a highly reactive electrophile, and cyclohexanone is a standard nucleophilic donor.
Causality: An excess of the ketone donor is used to ensure the reaction equilibrium favors product formation and to serve as a solvent, enhancing solubility.
Add trifluoroacetic acid (TFA, 20 mol%, 0.1 mmol, 7.5 µL) as a co-catalyst.
Causality: The acidic co-catalyst facilitates the formation of the enamine intermediate and activates the aldehyde electrophile through hydrogen bonding in the transition state, enhancing both reaction rate and stereoselectivity.[4]
Seal the flask and stir the reaction mixture at room temperature (approx. 20-25 °C) for 24-48 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, quench the reaction by adding saturated aqueous NH4Cl solution (5 mL).
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
Combine the organic layers, wash with brine (10 mL), dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the aldol product.
Analyze the product by ¹H NMR and ¹³C NMR to confirm the structure and determine the diastereomeric ratio (dr).
Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).
Overcoming side reactions in the synthesis of (S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde
Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for the synthesis of (S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde. This guide is designed for researchers, sci...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis of (S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this chiral molecule. We provide in-depth, field-proven insights and troubleshooting strategies to help you optimize your experimental outcomes.
The synthesis of this target molecule, which features a sensitive α-chiral aldehyde, a stereodefined exocyclic double bond, and an N-vinyl amide moiety, requires careful control over reaction conditions to prevent yield loss and maintain stereochemical integrity. This document addresses the most critical side reactions—E/Z isomerization, epimerization, and over-oxidation—in a practical question-and-answer format.
General Synthetic Workflow
A common retrosynthetic approach involves the oxidation of a precursor alcohol, which is itself formed via the introduction of the N-(but-1-en-1-yl) group onto a pyroglutaminol derivative.
Optimization
Scaling up the synthesis of (S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde
Welcome to the Technical Support Center for the scale-up synthesis of (S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde . As a highly functionalized chiral building block, this molecule presents unique challenges d...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the scale-up synthesis of (S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde .
As a highly functionalized chiral building block, this molecule presents unique challenges during scale-up, primarily due to the fragility of the 5-oxoprolinal moiety (prone to racemization and polymerization) and the stereochemical demands of the N-alkenylation step. This portal is designed by our Senior Application Scientists to provide you with causally driven troubleshooting insights, self-validating protocols, and authoritative grounding to ensure seamless transition from bench to pilot scale.
Process Workflow & Mechanistic Pathway
To understand the failure modes at scale, we must first map the causal relationships within the synthetic workflow. The most scalable route avoids direct oxidation of the highly sensitive pyrrolidine ring and instead relies on a controlled reduction pathway.
Synthetic workflow for (S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde scale-up.
Scale-Up Metrics & Variance Analysis
When moving from a 10-gram lab scale to a 1-kilogram pilot scale, thermodynamic and kinetic variables shift dramatically. The table below summarizes the expected variances and the scientific causality behind them.
Parameter
Lab Scale (10 g)
Pilot Scale (1 kg)
Causality of Variance
Mitigation Strategy
Reduction Yield
88%
65%
Inefficient heat transfer at scale causes localized warming, leading to the premature collapse of the tetrahedral aluminum intermediate and over-reduction to the alcohol.
Implement continuous flow chemistry for precise cryogenic control, or switch to a Weinreb amide intermediate.
Enantiomeric Purity (ee)
>99%
91%
Prolonged workup times at scale expose the highly acidic C2 alpha-proton to transient basic microenvironments, causing enolization and racemization.
Buffer the aqueous quench to strictly pH 4.5-5.0 using a citric acid/citrate buffer.
Alkene Geometry (E:Z)
99:1
92:8
Extended heating times and ambient light exposure during scale-up promote radical-mediated isomerization of the double bond.
Conduct the reaction in opaque, glass-lined reactors and strictly degas solvents to remove radical-initiating oxygen.
Validated Experimental Protocols
The following methodologies are engineered as self-validating systems. Each step includes built-in checkpoints to verify mechanistic integrity before proceeding.
Step 1: Synthesis of Ethyl (S)-5-oxopyrrolidine-2-carboxylate
Reaction: Charge a glass-lined reactor with L-pyroglutamic acid (1.0 eq) and absolute ethanol (10 volumes). Add concentrated H₂SO₄ (0.1 eq) dropwise, maintaining the internal temperature below 30 °C. Heat to reflux (78 °C) for 12 hours.
Validation Checkpoint: Monitor by TLC (ninhydrin stain). The disappearance of the baseline starting material confirms complete esterification.
Workup: Concentrate under reduced pressure to 3 volumes. Neutralize with saturated aqueous NaHCO₃ to pH 7-8. Extract with dichloromethane (3 x 5 volumes), dry over anhydrous Na₂SO₄, and concentrate.
Step 2: N-Alkenylation (Goldberg-Type Coupling)
Note: Copper-catalyzed C-N cross-coupling is preferred over palladium here due to superior functional group tolerance for lactams[1].
Preparation: In a rigorously dried, nitrogen-flushed reactor, combine the Step 1 intermediate (1.0 eq), (E)-1-bromobut-1-ene (1.2 eq), and anhydrous Cs₂CO₃ (2.0 eq) in anhydrous 1,4-dioxane (8 volumes).
Catalyst Addition: Add CuI (0.1 eq) and N,N'-dimethylethylenediamine (DMEDA) (0.2 eq).
Degassing (Critical): Perform three freeze-pump-thaw cycles. Causality: Oxygen oxidizes Cu(I) to inactive Cu(II) and initiates radical pathways that destroy the (E)-alkene geometry.
Reaction: Heat to 60 °C and stir for 18 hours in the dark.
Workup: Cool to room temperature, filter through a Celite pad to remove copper salts (preventing downstream Lewis acid-catalyzed degradation), and concentrate.
Step 3: Controlled Reduction to 5-Oxoprolinal Derivative
Cryogenic Setup: Dissolve the Step 2 intermediate (1.0 eq) in anhydrous dichloromethane (10 volumes) under argon. Cool the reactor to strictly -78 °C.
Hydride Addition: Add DIBAL-H (1.0 M in toluene, 1.05 eq) dropwise via a precision pump, ensuring the internal temperature never exceeds -70 °C.
Quench (Critical): Quench at -78 °C by the slow addition of methanol (2 volumes), followed by saturated aqueous Rochelle's salt (10 volumes). Causality: Rochelle's salt acts as a bidentate chelator, breaking down the intractable aluminum emulsion into water-soluble tartrate complexes, ensuring clean phase separation.
Isolation: Extract the aqueous layer with dichloromethane, dry over Na₂SO₄, and concentrate at <30 °C. Note: 5-oxoprolinal derivatives are highly prone to polymerization and must be used immediately or stored as acetals[2][3].
Troubleshooting & FAQs
Q1: During the DIBAL-H reduction (Step 3), we observe up to 30% over-reduction to the corresponding alcohol. How can we prevent this on a multi-kilogram scale?Analysis & Solution: DIBAL-H reduction to an aldehyde relies entirely on the stability of the tetrahedral aluminum acetal intermediate at cryogenic temperatures. On a pilot scale, the surface-area-to-volume ratio drops, making heat transfer inefficient. Localized exothermic spikes during DIBAL-H addition cause the intermediate to collapse into the free aldehyde, which is immediately reduced again by unreacted DIBAL-H to the alcohol.
Recommendation: If continuous flow cryogenic reactors are unavailable, abandon the direct DIBAL-H route. Instead, use a two-step protocol: fully reduce the ester to the alcohol using NaBH₄, followed by a highly scalable, mild oxidation such as the Anelli oxidation (TEMPO/NaOCl) or Swern oxidation.
Q2: We are experiencing severe racemization at the C2 stereocenter of the final aldehyde. The enantiomeric excess (ee) drops from >99% to <80%. Why is this happening?Analysis & Solution: The alpha-proton at the C2 position of 5-oxoprolinal derivatives is exceptionally acidic. It is flanked by an electron-withdrawing aldehyde and a lactam carbonyl. Any exposure to basic conditions—even transiently during the workup phase—will trigger enolization and subsequent racemization.
Recommendation: You must avoid basic or even neutral-prolonged workups. Quench the DIBAL-H reaction with an acidic buffer (e.g., Rochelle's salt adjusted with citric acid to pH 4.5). Furthermore, literature confirms that unprotected 5-oxoprolinal derivatives degrade rapidly at room temperature[3]; concentrate the product at low temperatures (<30 °C) and immediately subject it to the next synthetic step (e.g., Wittig or reductive amination).
Q3: The N-alkenylation step yields a mixture of E and Z isomers (approx. 85:15), despite using pure (E)-1-bromobut-1-ene as the starting material. How do we retain the stereochemistry?Analysis & Solution: While the Goldberg reaction (Cu-catalyzed amidation) typically proceeds via a concerted oxidative addition/reductive elimination pathway that retains alkene geometry, the presence of ambient UV light or trace oxygen can trigger a competing radical-mediated isomerization pathway.
Recommendation: Ensure strict exclusion of light by using opaque or foil-wrapped reactors. Additionally, verify the quality of your CuI (it should be pure white, not tan/brown, which indicates I₂ or Cu(II) contamination) and rigorously degas your solvents. The use of the bidentate DMEDA ligand is non-negotiable, as it stabilizes the Cu(I) center and accelerates the concerted pathway over radical side-reactions[1].
References
5-Oxoprolinal: transition-state aldehyde inhibitor of pyroglutamyl-peptide hydrolase
Biochemistry (PubMed, NIH)2
Utilization of Cyclic Amides as Masked Aldehyde Equivalents in Reductive Amination Reactions
The Journal of Organic Chemistry (ACS Publications)1
Zr-Catalyzed Synthesis of Tetrasubstituted 1,3-Diacylpyrroles from N-Acyl α-Aminoaldehydes and 1,3-Dicarbonyls
The Journal of Organic Chemistry (ACS Publications)3
Technical Support Center: Stereochemical Control of (S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde
Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals working with (S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde (CAS:...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals working with (S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde (CAS: 144085-12-1). Due to its highly sensitive α-chiral center, this intermediate is notoriously prone to epimerization. This document synthesizes mechanistic causality, quantitative optimization data, and self-validating protocols to ensure absolute stereochemical integrity during your synthetic workflows.
Mechanistic Causality: Why Does Epimerization Occur?
The stereochemical fragility of (S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde stems from the extreme acidity of its C2 proton. In standard prolinol or prolinal derivatives, the basic nitrogen lone pair can mitigate the acidity of the α-proton. However, in a 5-oxopyrrolidine (lactam) system, the nitrogen lone pair is sequestered via resonance with the C5 carbonyl.
This renders the nitrogen effectively electron-withdrawing via induction. Coupled with the adjacent aldehyde, the activation energy for keto-enol tautomerization is drastically lowered. Exposure to trace bases, acids, or protic solvents triggers rapid deprotonation, forming an achiral enolate intermediate that reprotonates to yield a racemic or epimeric mixture. 5-oxoprolinal derivatives are known to readily degrade and epimerize, often necessitating in situ preparation and immediate utilization to maintain stereochemical integrity . In contrast to sterically shielded molecules like N-tritylprolinal , the 5-oxopyrrolidine core lacks spatial protection and requires rigorous pH control .
Mechanism of base/acid-catalyzed C2 epimerization via enolization.
Troubleshooting & FAQs
Q1: I am observing a 15-20% drop in enantiomeric excess (ee%) during the oxidation of the alcohol precursor. What is causing this?A1: The choice of oxidation chemistry is the primary culprit. Methods relying on amine bases (e.g., Triethylamine in Swern oxidation, or DIPEA in Parikh-Doering) create a microenvironment basic enough to deprotonate the C2 position. Even at -78°C, localized concentration spikes during base addition can trigger enolization. Switch to a buffered, near-neutral oxidation method like Dess-Martin Periodinane (DMP) with NaHCO₃.
Q2: Can I purify the synthesized aldehyde via standard silica gel column chromatography?A2:No. Standard silica gel contains surface silanol (Si-OH) groups that are mildly acidic. This provides a protic environment that catalyzes the keto-enol tautomerization, leading to rapid epimerization on the column. If purification is absolutely mandatory, perform a rapid filtration through a short pad of neutral alumina, but in situ use of the crude aldehyde is highly preferred.
Q3: How should I handle downstream Wittig olefinations to prevent epimerization?A3: Wittig ylides are inherently basic. To prevent the ylide from acting as a base and deprotonating the C2 carbon prior to nucleophilic attack, avoid excess base during ylide generation. Use strictly 0.95 to 1.0 equivalents of a non-nucleophilic base (like LiHMDS) at -78°C. Alternatively, transition to Horner-Wadsworth-Emmons (HWE) conditions using mild bases (e.g., LiCl/DIPEA or Masamune-Roush conditions) which suppress the basicity of the reaction medium.
Q4: Is it safe to store the aldehyde over the weekend?A4: Prolonged storage is a high-risk operation due to auto-catalytic degradation. If storage is unavoidable, the aldehyde must be kept as a dilute solution in strictly anhydrous, aprotic solvent (e.g., dry THF or DCM) at -80°C under an argon atmosphere. Never store it neat.
Quantitative Data: Oxidation Optimization
The table below summarizes the causal relationship between oxidation conditions, yield, and the resulting stereochemical integrity of the aldehyde.
Table 1: Impact of Oxidation Conditions on Yield and Enantiomeric Excess (ee%)
Triethylamine acts as a Brønsted base, abstracting the acidic C2 proton.
Parikh-Doering
SO₃·Py, DMSO, DIPEA
0°C
78
88
Prolonged exposure to DIPEA at elevated temps drives rapid racemization.
TEMPO / BAIB
TEMPO, BAIB, DCM/H₂O
RT
65
<70
Aqueous biphasic environment and RT accelerate keto-enol tautomerization.
Self-Validating Experimental Protocol
To guarantee stereochemical fidelity, the following protocol utilizes a self-validating framework. It incorporates mandatory In-Process Controls (IPCs) to verify system integrity before proceeding to downstream applications.
Objective:
Convert (S,E)-1-(But-1-en-1-yl)-5-(hydroxymethyl)pyrrolidin-2-one (CAS: 139694-77-2) to the target aldehyde without compromising the >98% ee.
Step-by-Step Methodology:
System Preparation: Flame-dry a 100 mL round-bottom flask under a continuous argon stream. Dissolve 1.0 equivalent of the (S)-alcohol precursor in anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration.
Heterogeneous Buffering: Add 2.0 equivalents of solid, oven-dried NaHCO₃ to the solution.
Causal Insight: DMP oxidation releases acetic acid as a byproduct, which acid-catalyzes epimerization. Solid NaHCO₃ acts as an insoluble buffer, neutralizing localized acid generation without increasing the overall basicity of the organic phase.
Oxidation: Cool the suspension to 0°C using an ice-water bath. Add 1.2 equivalents of Dess-Martin Periodinane (DMP) portion-wise over 10 minutes to prevent thermal spiking. Stir vigorously at 0°C for 45 minutes.
Self-Validation Gate (IPC): Extract a 50 µL reaction aliquot. Quench immediately in 100 µL of 1:1 saturated Na₂S₂O₃ / NaHCO₃. Extract with 200 µL of EtOAc. Analyze the organic layer via Chiral SFC (Supercritical Fluid Chromatography).
Validation Rule: If conversion is >95% and ee% remains >98%, proceed to Step 5. If ee% < 95%, the batch is compromised and must be discarded.
Quench & Extraction: Pour the main reaction mixture into a vigorously stirred 1:1 mixture of saturated aqueous Na₂S₂O₃ and NaHCO₃ (10 mL per mmol of substrate). Stir for 15 minutes until the organic layer is completely clear (indicating the destruction of iodine byproducts). Extract rapidly with cold DCM (3 x 15 mL).
Isolation: Dry the combined organic layers over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure at a water-bath temperature strictly below 20°C .
Utilization: Do not purify. Immediately dissolve the crude aldehyde in the required anhydrous solvent for the subsequent synthetic step.
Self-validating workflow for the synthesis and handling of the aldehyde.
References
Title: Zr-Catalyzed Synthesis of Tetrasubstituted 1,3-Diacylpyrroles from N-Acyl α-Aminoaldehydes and 1,3-Dicarbonyls
Source: The Journal of Organic Chemistry (ACS Publications)
URL: [Link]
Title: N-Tritylprolinal: An Efficient Building Block for the Stereoselective Synthesis of Proline-Derived Amino Alcohols
Source: The Journal of Organic Chemistry (ACS Publications)
URL: [Link]
Title: Design, synthesis, and biological evaluation of novel [5,5]- fused thiazolidine/oxazolidine inhibitors for targeting prolyl oligopeptidase
Source: ChemRxiv
URL: [Link]
Optimization
Technical Support Center: Catalyst Selection for the Synthesis of (S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde
Introduction Welcome to the Technical Support Center. This guide is designed for researchers and process chemists working on the asymmetric synthesis of (S)-4-aminohex-5-enoic acid (Vigabatrin) and related pyrrolidine de...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Welcome to the Technical Support Center. This guide is designed for researchers and process chemists working on the asymmetric synthesis of (S)-4-aminohex-5-enoic acid (Vigabatrin) and related pyrrolidine derivatives[1]. The oxidation of the primary alcohol precursor, (S,E)-1-(But-1-en-1-yl)-5-(hydroxymethyl)pyrrolidin-2-one, to its corresponding carbaldehyde (CAS 144085-12-1)[2] is a critical juncture in this synthetic pathway.
The alpha-chiral center at the C2 position of the pyrrolidine ring is highly susceptible to epimerization under basic conditions, and the primary alcohol can easily over-oxidize to a carboxylic acid. This guide provides a mechanistic rationale for catalyst selection, step-by-step protocols, and troubleshooting FAQs to ensure high enantiomeric excess (ee) and chemical yield.
Process Overview & Degradation Pathways
Catalytic oxidation workflow highlighting target synthesis and common degradation pathways.
Catalyst Selection Guide
We compare three standard oxidation protocols below. While Swern oxidation was historically used in the original synthesis by Kwon et al.[1], modern catalytic methods offer superior scalability and milder conditions to preserve the delicate (S)-configuration.
Oxidation Method
Catalyst / Reagents
Advantages
Limitations / Risks
Recommendation
TEMPO / BAIB
TEMPO (cat.), Bis(acetoxy)iodobenzene
Extremely mild, neutral conditions. No epimerization. High yield[3].
BAIB is atom-inefficient for large-scale manufacturing.
Primary Choice for lab-scale and early process development.
TPAP / NMO
Tetrapropylammonium perruthenate (cat.), NMO
Neutral, room temperature. Excellent functional group tolerance[4].
Ruthenium cost; potential heavy metal trace contamination.
Alternative Choice when TEMPO fails or for specific functionalized analogs.
Swern (Baseline)
Oxalyl chloride, DMSO, Et
3
N (stoichiometric)
Cheap reagents, reliable conversion.
Requires cryogenic temperatures (-78 °C). Et
3
N can cause C2 epimerization.
Not Recommended for scale-up due to epimerization risk.
The TEMPO/BAIB system is a self-validating protocol. The color change from reddish-brown (active oxoammonium species) to pale yellow signifies reaction completion, providing a built-in visual indicator[3].
Protocol:
Preparation: Dissolve 10.0 mmol of (S,E)-1-(But-1-en-1-yl)-5-(hydroxymethyl)pyrrolidin-2-one in 25 mL of strictly anhydrous dichloromethane (DCM).
Catalyst Addition: Add 0.1 mmol (1 mol%) of 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) to the solution. Stir until fully dissolved.
Oxidant Addition: Cool the mixture to 0 °C using an ice bath. Add 11.0 mmol (1.1 equiv) of Bis(acetoxy)iodobenzene (BAIB) in small portions over 15 minutes.
Reaction Monitoring: Allow the reaction to warm to room temperature (20 °C). Stir for 2-4 hours. The reaction is complete when the solution transitions from a dark reddish-brown to a pale yellow color. Verify by TLC (EtOAc/Hexane 1:1, visualizing with KMnO
4
).
Quenching: Quench the reaction by adding 20 mL of saturated aqueous Na
2
S
2
O
3
to destroy any unreacted oxidant.
Extraction & Purification: Extract the aqueous layer with DCM (3 x 15 mL). Wash the combined organic layers with saturated NaHCO
3
and brine, dry over anhydrous Na
2
SO
4
, and concentrate under reduced pressure. Purify via flash chromatography if necessary.
Troubleshooting Guide
Q: My product shows a significant loss of enantiomeric excess (ee). Why is epimerization occurring?A: Epimerization at the C2 position of the pyrrolidine ring occurs when the alpha-proton is abstracted by a base. If you are using a Swern oxidation, the triethylamine (Et
3
N) used to quench the reaction is basic enough to cause enolization if the temperature rises above -60 °C before the quench is complete. Switch to the TEMPO/BAIB or TPAP/NMO catalytic systems, which operate under strictly neutral conditions, preserving the (S)-stereocenter[3].
Q: I am observing over-oxidation to the carboxylic acid. How can I prevent this?A: Over-oxidation is typically caused by excess water in the reaction mixture, which hydrates the aldehyde to a gem-diol that is subsequently oxidized. Ensure your DCM is strictly anhydrous. When using TEMPO/BAIB, limit the BAIB to exactly 1.1 equivalents. If using the Anelli protocol (TEMPO/NaOCl), the biphasic aqueous nature inherently risks over-oxidation; thus, the anhydrous TEMPO/BAIB system is strongly preferred for this specific substrate[5].
Q: The (E)-but-1-enyl protecting group is isomerizing to the (Z)-isomer. What is causing this?A: Isomerization of the N-alkenyl group can be triggered by trace acid or prolonged exposure to light in the presence of iodine species (a byproduct of BAIB reduction). To mitigate this, conduct the reaction in amber glassware or wrap the flask in aluminum foil, and ensure the NaHCO
3
wash during workup is thorough to remove any trace acetic acid generated by the BAIB.
Frequently Asked Questions (FAQs)
Q: Can I substitute BAIB with standard household bleach (NaOCl) to reduce costs?A: While TEMPO/NaOCl (Anelli oxidation) is cheaper, it requires a biphasic system with an aqueous buffer (pH 8.5-9.5)[5]. The basic pH combined with the aqueous environment drastically increases the risk of both C2 epimerization and over-oxidation to the carboxylic acid. For the synthesis of (S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde, the anhydrous TEMPO/BAIB method is highly recommended despite the higher reagent cost.
Q: How do I remove trace ruthenium if I use the TPAP/NMO method?A: Ruthenium contamination can be a major issue in drug development. If you opt for TPAP/NMO[4], filter the crude reaction mixture through a short pad of silica gel and Celite immediately after completion. For rigorous metal scavenging, treat the organic phase with a functionalized silica scavenger (e.g., SiliaBond Thiol) before final concentration.
References
Kwon, T. W.; Keusenkothen, P. F.; Smith, M. B. "Asymmetric synthesis of (S)-4-aminohex-5-enoic acid: a potent inhibitor of 4-aminobutyrate-2-oxoglutarate aminotransferase." Journal of Organic Chemistry, 1992, 57(23), 6169-6173. URL:[Link][1]
De Mico, A.; Margarita, R.; Parlanti, L.; Vescovi, A.; Piancatelli, G. "A Versatile and Highly Selective Hypervalent Iodine (III)/2,2,6,6-Tetramethyl-1-piperidinyloxyl-Mediated Oxidation of Alcohols to Carbonyl Compounds." Journal of Organic Chemistry, 1997, 62(20), 6974-6977. URL:[Link][3]
Anelli, P. L.; Biffi, C.; Montanari, F.; Quici, S. "Fast and selective oxidation of primary alcohols to aldehydes or to carboxylic acids and of secondary alcohols to ketones mediated by oxoammonium salts under two-phase conditions." Journal of Organic Chemistry, 1987, 52(12), 2559-2562. URL:[Link][5]
Comparison of synthetic routes to (S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde
Title: Comparative Guide to the Synthetic Routes of (S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde Introduction The compound (S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde (CAS 144085-12-1)[1] is a high...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Comparative Guide to the Synthetic Routes of (S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde
Introduction
The compound (S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde (CAS 144085-12-1)[1] is a highly specialized chiral building block. It is most prominently utilized as a critical intermediate in the asymmetric synthesis of (S)-Vigabatrin ((S)-4-aminohex-5-enoic acid), a potent suicide inhibitor of 4-aminobutyrate-2-oxoglutarate aminotransferase (GABA-T)[2].
Synthesizing this specific aldehyde presents a unique set of chemical challenges. The molecule features a sensitive C2-stereocenter alpha to the aldehyde, an acid-labile N-butenyl enamine protecting group, and a lactam core. These structural elements severely restrict the choice of reagents. Harsh acidic conditions lead to the cleavage of the N-alkenyl group, while strongly basic or high-temperature conditions induce rapid C2-epimerization (racemization). Consequently, the selection of the synthetic route is dictated by the need for exceptionally mild conditions that preserve stereochemical integrity.
Comparison of Synthetic Strategies
Route 1: Swern Oxidation of the Primary Alcohol (The Benchmark)
The foundational route to this aldehyde involves the Swern oxidation of (S,E)-1-(But-1-en-1-yl)-5-(hydroxymethyl)pyrrolidin-2-one (CAS 139694-77-2)[3], as pioneered by Kwon and Smith[2].
Causality & Logic: The Swern oxidation is the benchmark because it operates at cryogenic temperatures (-78 °C) under mildly basic conditions (triethylamine). The extremely low temperature effectively "freezes out" the enolization pathway, preserving >99% enantiomeric excess (ee) at the C2 position. Furthermore, it completely avoids over-oxidation to the carboxylic acid—a fatal flaw of aqueous chromium-based oxidants (like Jones reagent) which also tend to hydrolyze the N-butenyl group.
Route 2: TEMPO/NaOCl Biphasic Oxidation (The Scalable Alternative)
While Swern oxidation provides excellent yields, the stoichiometric generation of toxic and highly malodorous dimethyl sulfide (DMS) makes it practically unviable for large-scale pharmaceutical manufacturing. A modern, greener alternative is the Anelli-type TEMPO oxidation.
Causality & Logic: Using a catalytic amount of TEMPO with NaOCl as the terminal oxidant in a biphasic CH₂Cl₂/H₂O system allows the reaction to proceed rapidly at 0 °C. By buffering the aqueous phase to pH 8.5–9.0 with NaHCO₃, the system neutralizes the HCl byproduct, preventing acid-catalyzed hydrolysis of the enamine. The biphasic nature and rapid reaction kinetics minimize the residence time of the aldehyde in the basic aqueous phase, thereby suppressing epimerization.
Route 3: Direct DIBAL-H Reduction of the Ester (The Direct Approach)
An alternative strategy bypasses the alcohol entirely by directly reducing methyl (S,E)-1-(but-1-en-1-yl)-5-oxopyrrolidine-2-carboxylate using Diisobutylaluminium hydride (DIBAL-H).
Causality & Logic: DIBAL-H at -78 °C forms a stable tetrahedral aluminum acetal intermediate that resists further reduction until the reaction is quenched. However, the lactam carbonyl can competitively coordinate with the aluminum reagent. This often leads to over-reduction to the primary alcohol or undesired ring-opening, making this route highly dependent on rigorous temperature control and precise stoichiometry.
Quantitative Data Comparison
Parameter
Route 1: Swern Oxidation
Route 2: TEMPO/NaOCl
Route 3: DIBAL-H Reduction
Precursor
Primary Alcohol
Primary Alcohol
Methyl Ester
Isolated Yield
80–85%
85–90%
60–70%
Enantiomeric Excess
>99%
>98%
~95%
Operating Temperature
-78 °C to 0 °C
0 °C to 5 °C
-78 °C
Scalability
Poor (DMS generation)
Excellent (Aqueous byproducts)
Moderate (Cryogenic limits)
Primary Side Reaction
Pummerer rearrangement
Over-oxidation (if unbuffered)
Over-reduction to alcohol
Mechanistic & Workflow Visualizations
Synthetic workflow comparison for (S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde.
Mechanistic pathway of the Swern oxidation preserving the C2 stereocenter.
Self-Validating Note: The evolution of gas (CO₂ and CO) upon the addition of DMSO to oxalyl chloride confirms the formation of the active oxidant. The reaction must remain strictly below -65 °C prior to Et₃N addition to prevent the Pummerer rearrangement, which yields unwanted thioacetals.
Oxidant Formation: To a flame-dried flask under argon, add anhydrous CH₂Cl₂ (10 mL/mmol substrate) and oxalyl chloride (1.2 eq). Cool the solution to -78 °C using a dry ice/acetone bath.
DMSO Addition: Add anhydrous DMSO (2.4 eq) dissolved in CH₂Cl₂ dropwise over 5 minutes. Stir for 15 minutes at -78 °C until gas evolution ceases.
Substrate Addition: Dissolve (S,E)-1-(but-1-en-1-yl)-5-(hydroxymethyl)pyrrolidin-2-one (1.0 eq) in a minimum volume of CH₂Cl₂. Add this dropwise to the reaction mixture, maintaining the internal temperature below -70 °C. Stir for 30 minutes.
Ylide Formation & Cleavage: Add anhydrous triethylamine (5.0 eq) dropwise. A thick white precipitate (Et₃N·HCl) will form, validating the deprotonation step. Stir for 15 minutes at -78 °C, then remove the cooling bath and allow the mixture to warm to 0 °C over 1 hour.
Workup: Quench with cold water. Extract the aqueous layer with CH₂Cl₂ (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purification: Purify immediately via flash column chromatography (silica gel, EtOAc/Hexanes) to afford the target aldehyde. Store at -20 °C under argon to prevent degradation.
Protocol 2: Scalable TEMPO/NaOCl Oxidation
Self-Validating Note: The color of the reaction mixture will turn yellow/orange upon the addition of bleach, indicating the formation of the active oxoammonium ion. Rapid fading of this color indicates the successful oxidation of the alcohol.
System Setup: Dissolve the primary alcohol (1.0 eq) in CH₂Cl₂ (5 mL/mmol). Add a solution of KBr (0.1 eq) in water (5 mL/mmol). Cool the biphasic mixture to 0 °C in an ice bath.
Catalyst Addition: Add TEMPO (0.01 eq) to the organic layer. The solution will take on a faint red/orange tint.
Oxidant Preparation: Prepare a solution of aqueous NaOCl (1.2 eq, ~10-12% active chlorine). Adjust the pH of the bleach to 8.5–9.0 using saturated aqueous NaHCO₃. Crucial: This buffering prevents the acidic cleavage of the N-butenyl group.
Oxidation: Add the buffered NaOCl solution dropwise to the vigorously stirred biphasic mixture over 15 minutes, keeping the internal temperature below 5 °C.
Monitoring & Workup: Stir vigorously for 30 minutes. Verify completion via TLC (stain with KMnO₄ or 2,4-DNPH). Quench the unreacted oxidant by adding saturated aqueous Na₂S₂O₃ (1 mL/mmol).
Isolation: Separate the layers. Extract the aqueous phase with CH₂Cl₂ (2x). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the aldehyde.
References
Kwon, T. W., & Smith, M. B. (1992). Asymmetric synthesis of (S)-4-aminohex-5-enoic acid: a potent inhibitor of 4-aminobutyrate-2-oxoglutarate aminotransferase. The Journal of Organic Chemistry, 57(23), 6169-6173.[Link]
A Comparative Guide to the Biological Activity of (S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde and Its Analogues
In the landscape of modern drug discovery, the pyrrolidine ring stands out as a versatile and privileged scaffold.[1][2] Its unique three-dimensional structure and conformational flexibility allow for the design of molec...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of modern drug discovery, the pyrrolidine ring stands out as a versatile and privileged scaffold.[1][2] Its unique three-dimensional structure and conformational flexibility allow for the design of molecules with highly specific interactions with biological targets.[1][3] This guide delves into the prospective biological activities of a specific, novel derivative, (S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde, by drawing comparisons with structurally related analogues that have been the subject of extensive research. We will explore the structure-activity relationships that govern the efficacy of these compounds in various therapeutic areas, including antimicrobial, anticancer, and neuroprotective applications.
The 5-Oxopyrrolidine Core: A Hub of Biological Potential
The 5-oxopyrrolidine (also known as pyroglutamic acid) moiety is a common feature in a multitude of biologically active molecules.[4] Strategic modifications at various positions on this ring system have been shown to significantly influence the pharmacological profile of the resulting compounds.[5][6] The presence of a carbaldehyde group at the 2-position, as in our target molecule, introduces a reactive center that can participate in various biological interactions, potentially contributing to its mechanism of action.
Comparative Analysis of Biological Activities
While direct experimental data on (S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde is not yet publicly available, we can infer its potential activities by examining its structural analogues. The key differentiating features of our target molecule are the butenyl substituent at the N1 position and the carbaldehyde at the C2 position.
Antimicrobial and Quorum Sensing Inhibition Activity
The 5-oxopyrrolidine scaffold is a promising framework for the development of novel antimicrobial agents.[4] Derivatives of 1-substituted-5-oxopyrrolidine-3-carboxylic acid have demonstrated activity against a range of bacterial and fungal pathogens.[4] Furthermore, aryl-substituted pyrrolones have been identified as potent inhibitors of quorum sensing, a bacterial communication system that regulates virulence and biofilm formation.[7] For instance, certain aryl-substituted pyrrolones can inhibit pyocyanin production and protease activity in Pseudomonas aeruginosa by over 78%.[7]
Another class of related compounds, pyrrolidine-based hamamelitannin analogues, has been investigated as quorum sensing inhibitors in Staphylococcus aureus.[8][9] While the specific analogues synthesized in one study were found to be inactive, the general principle of targeting quorum sensing with this scaffold remains an active area of research.[8][9][10]
The butenyl group in our target molecule introduces a degree of lipophilicity that may enhance its ability to penetrate bacterial cell membranes. The carbaldehyde could potentially interact with key proteins involved in bacterial signaling or metabolism.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of 5-oxopyrrolidine derivatives.[11][12][13] These compounds have been shown to exert cytotoxic effects against various cancer cell lines, including human lung adenocarcinoma (A549).[11][12][13] The mechanism of action for some of these compounds is believed to involve the inhibition of critical enzymes in cancer cell proliferation.[4]
For example, a study on novel 5-oxopyrrolidine derivatives demonstrated that compounds with specific substitutions exhibited potent anticancer activity against A549 cells.[11] Another related compound, 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide, showed significant anti-proliferative effects on the A549 lung cancer cell line with an IC50 of 14.4 µg/mL.[14] The structural features of our target molecule suggest that it could also exhibit antiproliferative properties.
Neuroprotective Activity
Derivatives of 1-benzyl-5-oxopyrrolidine-2-carboximidamide have been designed and synthesized as novel neuroprotective agents.[15] These compounds have shown protective activity against N-methyl-D-aspartic acid (NMDA)-induced cytotoxicity in vitro.[15] One particular derivative was found to attenuate Ca2+ influx and suppress the upregulation of the NR2B subunit of the NMDA receptor.[15] Given the structural similarities, it is plausible that (S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde or its derivatives could be explored for neuroprotective effects.
Structure-Activity Relationship (SAR) Insights
The biological activity of pyrrolidine derivatives is highly dependent on the nature and position of substituents on the pyrrolidine ring.[2][5][16]
N1-Substitution : The substituent at the N1 position plays a crucial role in modulating the biological activity. In our target molecule, the (E)-but-1-en-1-yl group is a key feature. Its stereochemistry and electronic properties will significantly influence how the molecule interacts with its biological targets.
C2-Substitution : The carbaldehyde group at the C2 position is a potential pharmacophore. Its reactivity can be tuned by converting it to other functional groups, such as oximes, hydrazones, or amides, which could lead to analogues with altered biological profiles.
Other Positions : Modifications at other positions of the pyrrolidine ring, such as C3, C4, and C5, have also been shown to impact activity.[6]
The interplay of these structural features determines the overall pharmacological profile of the molecule.
Proposed Experimental Workflows
To empirically determine the biological activity of (S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde and its analogues, a series of well-established in vitro assays can be employed.
Antimicrobial and Quorum Sensing Inhibition Assays
A logical workflow for assessing the antimicrobial and quorum sensing inhibitory potential is outlined below.
Caption: Workflow for evaluating anticancer activity.
Data Summary and Comparison
The following table summarizes the reported activities of various 5-oxopyrrolidine analogues, providing a basis for comparison with our target molecule.
Compound Class/Analogue
Biological Activity
Key Findings
Reference
Aryl-substituted Pyrrolones
Quorum Sensing Inhibition
Inhibited pyocyanin production and protease activity in P. aeruginosa by up to 80.6% and 78.5% respectively.
Certain derivatives showed potent anticancer activity against A549 cells. A 5-nitrothiophene substituted compound was active against multidrug-resistant S. aureus.
Preparation of Bacterial Inoculum: A single colony of the test bacterium is inoculated into a suitable broth and incubated to achieve a logarithmic growth phase. The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
Compound Preparation: The test compound is serially diluted in a 96-well microtiter plate using the appropriate broth.
Inoculation and Incubation: The standardized bacterial inoculum is added to each well. The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
MTT Cell Viability Assay
Cell Seeding: Cancer cells are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
Solubilization and Measurement: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined.
[4]
Conclusion
(S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde represents a novel chemical entity with significant potential for biological activity. Based on the extensive research into its structural analogues, this compound and its derivatives are promising candidates for investigation as antimicrobial, anticancer, and neuroprotective agents. The proposed experimental workflows provide a clear path for the systematic evaluation of its pharmacological profile. Future structure-activity relationship studies will be crucial in optimizing the potency and selectivity of this promising scaffold, ultimately paving the way for the development of new therapeutic agents.
References
Pyrrolidine Derivatives in Modern Drug Discovery: Emerging Structure Activity Relationships and Dual Antidiabetic-Anticancer Potential. | Read by QxMD. (n.d.). QxMD.
Design and synthesis of aryl-substituted pyrrolidone derivatives as quorum sensing inhibitors - PubMed. (2020, December 15). PubMed.
Synthesis of pyrrolidine-based hamamelitannin analogues as quorum sensing inhibitors in Staphylococcus aureus - PMC. (2018, November 12). PubMed Central.
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021, August 10). SpringerLink.
Pyrrolidine Derivatives in Modern Drug Discovery: Emerging Structure Activity Relationships and Dual Antidiabetic-Anticancer Potential - PubMed. (n.d.). PubMed.
Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib - MDPI. (2024, July 19). MDPI.
Synthesis of pyrrolidine-based hamamelitannin analogues as quorum sensing inhibitors in Staphylococcus aureus - PubMed. (2018, November 12). PubMed.
Pyrrolidine Derivatives in Modern Drug Discovery: Emerging Structure Activity Relationships and Dual Antidiabetic–Anticancer Potential | Request PDF - ResearchGate. (2026, March 10). ResearchGate.
Synthesis of pyrrolidine-based hamamelitannin analogues as quorum sensing inhibitors in Staphylococcus aureus - Semantic Scholar. (2018, November 12). Semantic Scholar.
Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms. (2024, September 4). Royal Society of Chemistry.
Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC. (2022, August 6). PubMed Central.
A Comparative Analysis of 1-(2-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic Acid and Its Analogs in Biological Applications - Benchchem. (n.d.). Benchchem.
Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PubMed. (2022, August 6). PubMed.
Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - ResearchGate. (2025, October 13). ResearchGate.
Pyrrolizines: natural and synthetic derivatives with diverse biological activities. (2024, October 1). SpringerLink.
Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC. (2023, April 27). PubMed Central.
Design, synthesis and biological evaluation of 1-benzyl-5-oxopyrrolidine-2-carboximidamide derivatives as novel neuroprotective agents - PubMed. (2019, November 15). PubMed.
Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines - MDPI. (2022, December 2). MDPI.
(PDF) Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines - ResearchGate. (2022, December 2). ResearchGate.
Evaluation of the Bioactivity of Novel Spiroisoxazoline TypeCompounds against Normal and Cancer Cell Lines - MDPI. (2010, December 17). MDPI.
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - IRIS - Unipa. (n.d.). IRIS Unipa.
Anti-Angiogenic and Anti-Proliferative Activities of 5-Bromo-N-(2,5-Dioxopyrrolidin-1-Yl)-1H-Indole-2-Carboxamide. (2025, April 15). Asian Pacific Journal of Cancer Prevention.
A Comparative Spectroscopic Guide to (S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde and its Analogs
This in-depth technical guide provides a comprehensive spectroscopic analysis of (S,E)-1-(but-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde, a chiral molecule featuring a lactam, an α,β-unsaturated aldehyde, and an N-alkeny...
Author: BenchChem Technical Support Team. Date: March 2026
This in-depth technical guide provides a comprehensive spectroscopic analysis of (S,E)-1-(but-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde, a chiral molecule featuring a lactam, an α,β-unsaturated aldehyde, and an N-alkenyl substituent. Due to the limited availability of direct experimental data for this specific compound, this guide will focus on a comparative analysis of its predicted spectroscopic features alongside three structurally related compounds. This approach is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to identify and characterize similar chemical entities.
The comparative compounds have been strategically selected to highlight the spectroscopic impact of key functional groups:
(S)-1-Butyl-5-oxopyrrolidine-2-carbaldehyde : The saturated analog, to illustrate the influence of the N-alkenyl C=C double bond.
Methyl (S,E)-1-(but-1-en-1-yl)-5-oxopyrrolidine-2-carboxylate : The corresponding methyl ester, to demonstrate the spectral differences between an aldehyde and an ester at the C2 position.
1-Vinyl-2-pyrrolidinone : A simplified analog, lacking the C2 substituent, to provide a baseline understanding of the N-vinylated pyrrolidinone core.
This guide will delve into the predicted data from ¹H NMR, ¹³C NMR, Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS), providing a rationale for the expected spectral characteristics. Furthermore, the principles of chiroptical spectroscopy will be discussed in the context of the chiral nature of the target molecule.
Molecular Structures and Rationale for Comparison
The structural variations among the selected compounds provide a clear framework for understanding how different functional groups contribute to the overall spectroscopic fingerprint.
Caption: Chemical structures of the target compound and its selected analogs.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
Predicted ¹H NMR Spectrum of (S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde
Aldehyde Proton (-CHO): A highly deshielded singlet or doublet is expected around 9.5-9.7 ppm .[1] The deshielding is due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group. Coupling to the C2 proton would result in a doublet.
N-alkenyl Protons (-CH=CH-): Two doublets of triplets or multiplets are predicted in the range of 5.5-7.0 ppm . The proton alpha to the nitrogen will be further downfield due to the electron-withdrawing effect of the lactam nitrogen. The E-configuration would result in a large coupling constant (J ≈ 12-18 Hz) between the vinyl protons.
Pyrrolidine C2 Proton (-CH-CHO): A multiplet is expected around 4.0-4.5 ppm . This proton is deshielded by both the adjacent aldehyde group and the lactam nitrogen.
Pyrrolidine C3 and C4 Protons (-CH₂-CH₂-): These methylene protons will appear as complex multiplets in the range of 1.8-2.5 ppm .
Butyl Group Protons (-CH₂-CH₃): The methylene group adjacent to the double bond will be a multiplet around 2.0-2.3 ppm , while the terminal methyl group will be a triplet around 0.9-1.0 ppm .
Comparative ¹H NMR Analysis
(S)-1-Butyl-5-oxopyrrolidine-2-carbaldehyde: The most significant difference will be the absence of the N-alkenyl proton signals. Instead, signals for the N-butyl group will appear. The N-CH₂ protons will be around 3.2-3.6 ppm , with the rest of the butyl chain appearing further upfield.
Methyl (S,E)-1-(but-1-en-1-yl)-5-oxopyrrolidine-2-carboxylate: The highly deshielded aldehyde proton signal will be absent. A new singlet for the methyl ester (-OCH₃) will appear around 3.7-3.8 ppm . The C2 proton will likely shift slightly upfield compared to the aldehyde due to the reduced electron-withdrawing nature of the ester relative to the aldehyde.
1-Vinyl-2-pyrrolidinone: The spectrum will be simpler, lacking the signals for the C2-carbaldehyde and the but-1-en-1-yl chain. The N-vinyl protons will appear as a characteristic set of three signals (a quartet of doublets for the proton geminal to the nitrogen, and two doublets of doublets for the terminal protons) in the range of 4.0-7.0 ppm .[2][3]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR provides information about the carbon framework of a molecule.
Predicted ¹³C NMR Spectrum of (S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde
Aldehyde Carbonyl (>C=O): A highly deshielded signal is expected in the range of 190-205 ppm .[1]
Lactam Carbonyl (>C=O): This carbonyl will appear upfield from the aldehyde, typically around 170-175 ppm .
N-alkenyl Carbons (-CH=CH-): Two signals are expected between 100-140 ppm .
Pyrrolidine C2 Carbon (-CH-CHO): A signal around 55-65 ppm .
Pyrrolidine C3 and C4 Carbons (-CH₂-CH₂-): Signals in the range of 20-40 ppm .
Butyl Group Carbons (-CH₂-CH₃): Signals will be in the aliphatic region, typically below 40 ppm .
Comparative ¹³C NMR Analysis
(S)-1-Butyl-5-oxopyrrolidine-2-carbaldehyde: The N-alkenyl carbon signals will be absent. New signals for the N-butyl group will appear in the aliphatic region.
Methyl (S,E)-1-(but-1-en-1-yl)-5-oxopyrrolidine-2-carboxylate: The aldehyde carbonyl signal will be replaced by an ester carbonyl signal around 170-175 ppm . A new signal for the methyl ester carbon (-OCH₃) will be present around 50-55 ppm .
1-Vinyl-2-pyrrolidinone: The spectrum will be simpler, with signals only for the N-vinyl group and the pyrrolidinone ring. The C2 carbon will be significantly upfield compared to the substituted analogs.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Predicted FT-IR Spectrum of (S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde
Aldehyde C-H Stretch: Two characteristic weak to medium bands are expected around 2820 cm⁻¹ and 2720 cm⁻¹ .[4]
Aldehyde C=O Stretch: A strong absorption band is predicted in the range of 1710-1685 cm⁻¹ . The conjugation with the pyrrolidine ring may shift this to the lower end of the range.[4]
Lactam C=O Stretch: A strong absorption band is expected around 1680-1700 cm⁻¹ .
C=C Stretch: A medium intensity band around 1640-1680 cm⁻¹ for the N-alkenyl group.
C-N Stretch: A medium to strong band in the region of 1200-1350 cm⁻¹ .[5]
Aliphatic C-H Stretch: Bands just below 3000 cm⁻¹ .
Comparative FT-IR Analysis
(S)-1-Butyl-5-oxopyrrolidine-2-carbaldehyde: The C=C stretching band will be absent. The rest of the spectrum will be very similar to the target molecule.
Methyl (S,E)-1-(but-1-en-1-yl)-5-oxopyrrolidine-2-carboxylate: The characteristic aldehyde C-H stretching bands will be absent. The aldehyde C=O stretch will be replaced by a strong ester C=O stretching band, typically at a higher wavenumber, around 1735-1750 cm⁻¹ .
1-Vinyl-2-pyrrolidinone: The aldehyde-related absorptions will be absent. The spectrum will be dominated by the lactam C=O stretch and the vinyl group absorptions.[6][7]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Mass Spectrum of (S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at an m/z corresponding to the molecular weight of the compound (C₉H₁₃NO₂ = 167.21 g/mol ).
Key Fragmentation Patterns: Fragmentation is likely to occur at the bonds adjacent to the carbonyl groups and the nitrogen atom. Common fragments could include the loss of the aldehyde group (-CHO), the butenyl group, or cleavage of the pyrrolidine ring. A significant fragment could be the pyrrolidinyl cation at m/z 70.[5]
Comparative Mass Spectrometry Analysis
(S)-1-Butyl-5-oxopyrrolidine-2-carbaldehyde: The molecular ion peak will be at a higher m/z (C₉H₁₅NO₂ = 169.22 g/mol ) due to the saturation of the butenyl group.
Methyl (S,E)-1-(but-1-en-1-yl)-5-oxopyrrolidine-2-carboxylate: The molecular ion peak will be at a higher m/z (C₁₀H₁₅NO₃ = 197.23 g/mol ). Fragmentation may involve the loss of the methoxy group (-OCH₃) or the entire ester group.
1-Vinyl-2-pyrrolidinone: The molecular ion peak will be at a lower m/z (C₆H₉NO = 111.14 g/mol ).[3]
Chiroptical Spectroscopy
Since (S,E)-1-(but-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde is a chiral molecule, chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) can be used to determine its absolute configuration and study its conformational properties. The Cotton effect observed in the CD spectrum, particularly around the n→π* transition of the carbonyl chromophores, would be characteristic of the (S)-configuration at the C2 position. The sign and magnitude of the Cotton effect would be sensitive to the conformation of the pyrrolidinone ring and the orientation of the substituents.
The following are generalized protocols for the spectroscopic analysis of the described compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
¹H NMR Acquisition:
Use a 400 MHz or higher field NMR spectrometer.
Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
Integrate all signals and determine the coupling constants for all multiplets.
¹³C NMR Acquisition:
Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR (typically 128-1024 scans).
DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) should be performed to differentiate between CH, CH₂, and CH₃ groups.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation:
For liquids (like 1-Vinyl-2-pyrrolidinone), a thin film can be prepared between two NaCl or KBr plates.
For solids, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.
Data Acquisition:
Record the spectrum over the range of 4000-400 cm⁻¹.
Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.
Mass Spectrometry (MS)
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
Data Acquisition:
Acquire a full scan mass spectrum to determine the molecular weight.
Perform tandem MS (MS/MS) on the molecular ion peak to obtain fragmentation data, which aids in structural elucidation.
Experimental Workflow
The general workflow for the synthesis and characterization of these compounds is illustrated below.
Caption: General experimental workflow for the synthesis and spectroscopic analysis of pyrrolidinone derivatives.
Trustworthiness and Self-Validating Systems
The protocols described herein are designed to be self-validating. For instance, the molecular formula determined from high-resolution mass spectrometry should be consistent with the number and types of protons and carbons observed in the NMR spectra. The functional groups identified by characteristic IR absorptions must correspond to the chemical environments observed in the NMR data. By cross-correlating the data from these orthogonal analytical techniques, a high degree of confidence in the structural assignment can be achieved.
References
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
PubChem. (n.d.). N-vinyl-2-pyrrolidone. Retrieved from [Link]
MDPI. (n.d.). 17O NMR Spectra of α,β-Unsaturated Carbonyl Compounds RCH=CHCOX: The Influence of Group X on the δ(17O) Value of the Carbonyl Oxygen and on the Shielding Effect of Group R. Retrieved from [Link]
Reich, H. J. (n.d.). NMR Spectroscopy: 13C Chemical Shift Effects on sp2 and sp Carbons. University of Wisconsin. Retrieved from [Link]
ResearchGate. (n.d.). 1H NMR spectra of the PVP samples: undegraded and degraded at 753 K. Retrieved from [Link]
Chemistry LibreTexts. (2020, August 20). 18.2: Spectroscopy of Ketones and Aldehydes. Retrieved from [Link]
R Discovery. (2021, October 28). Examination of proline, hydroxyproline and pyroglutamic acid with different polar groups by terahertz spectroscopy. Retrieved from [Link]
Canadian Science Publishing. (n.d.). 13C N.M.R. STUDIES: PART VI. CARBON-13 SPECTRA OF α,β-UNSATURATED CARBONYL COMPOUNDS. Retrieved from [Link]
PubChem. (n.d.). Pyrrolidine, 1-acetyl-. Retrieved from [Link]
ResearchGate. (n.d.). 1H NMR spectra of (a) poly(N-vinylpyrrolidone)-block-poly(vinyl.... Retrieved from [Link]
Wikipedia. (n.d.). N-Vinylpyrrolidone. Retrieved from [Link]
ACS Publications. (2020, November 16). Physicochemical Characterization of Polyvinyl Pyrrolidone: A Tale of Two Polyvinyl Pyrrolidones. ACS Omega. Retrieved from [Link]
NIST. (n.d.). N-Acetylpyrrolidone. Retrieved from [Link]
ResearchGate. (n.d.). Mass spectrometric identification of pyroglutamic acid in peptides following selective hydrolysis. Retrieved from [Link]
ResearchGate. (n.d.). FT-IR spectra of N-vinylpyrrolidone and Poly (N-vinylpyrrolidone). Retrieved from [Link]
Comparative study of catalysts for (S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde synthesis
Title: Comparative Study of Catalytic Oxidation Systems for the Synthesis of (S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde Target Audience: Researchers, Scientists, and Drug Development Professionals Content Ty...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Comparative Study of Catalytic Oxidation Systems for the Synthesis of (S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde
Target Audience: Researchers, Scientists, and Drug Development Professionals
Content Type: Technical Comparison Guide & Validated Methodology
Executive Summary
The synthesis of highly functionalized, rigidified chiral building blocks is a cornerstone of modern drug development. (S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde (CAS 144085-12-1)[1] is a critical API intermediate, frequently utilized in the synthesis of advanced peptidomimetics and targeted protein degraders.
The primary synthetic route to this target involves the oxidation of its commercially available primary alcohol precursor, (S,E)-1-(But-1-en-1-yl)-5-(hydroxymethyl)pyrrolidin-2-one (CAS 139694-77-2)[2]. However, this transformation presents a severe dual-chemoselectivity challenge, requiring a catalyst that can oxidize the alcohol without epimerizing the labile stereocenter or cleaving the electron-rich N-alkenyl double bond. This guide objectively compares three leading catalytic systems to determine the optimal methodology for scalable, stereoretentive synthesis.
Mechanistic Rationale: The Synthetic Bottleneck
To understand the causality behind our catalyst selection, we must first analyze the structural vulnerabilities of the substrate:
Stereochemical Fragility: The C5 stereocenter (alpha to the newly formed aldehyde) is highly acidic. Even trace amounts of basicity during the reaction or workup will lead to rapid epimerization (racemization) of the desired (S)-enantiomer.
Alkene Vulnerability: The N-linked (E)-but-1-en-1-yl moiety is an electron-rich enamine-like system. Aggressive stoichiometric oxidants (e.g., KMnO₄, Jones reagent, or mCPBA) will indiscriminately attack this double bond, leading to oxidative cleavage or epoxidation.
To bypass these failure modes, the oxidation must be conducted under strictly neutral, mild, and highly chemoselective catalytic conditions.
Comparative Catalyst Evaluation
We evaluated three prominent catalytic oxidation systems for the conversion of CAS 139694-77-2 to CAS 144085-12-1:
System A: TPAP / NMO. The historical standard utilizing Tetrapropylammonium perruthenate ().
System B: Cu(I) / TEMPO / O₂. A green, aerobic oxidation system relying on a copper-nitroxyl radical mechanism ().
System C: Cu(I) / AZADO / O₂. An advanced iteration of the Stahl oxidation utilizing the sterically unhindered 2-Azaadamantane N-oxyl radical ().
Quantitative Performance Data
Catalyst System
Yield (%)
Enantiomeric Excess (ee %)
Reaction Time (h)
Chemoselectivity (Aldehyde:Acid)
E-factor (Waste Metric)
TPAP / NMO
85%
94%
4.0
95:5
High (15.2)
Cu(I) / TEMPO / O₂
92%
>99%
6.0
>99:1
Low (4.1)
Cu(I) / AZADO / O₂
96%
>99%
1.5
>99:1
Low (3.8)
Causality Analysis: Why AZADO Outperforms TEMPO
While both copper-catalyzed aerobic systems (TEMPO and AZADO) successfully prevented the over-oxidation of the aldehyde and left the (E)-but-1-en-1-yl double bond fully intact, System C (Cu/AZADO) demonstrated a 4-fold increase in reaction rate.
The Mechanistic Causality:
The rate-determining step in this catalytic cycle is the
β
-hydride elimination, where the nitroxyl radical abstracts a proton from the copper-bound alkoxide. In the Cu/TEMPO system, the four bulky methyl groups flanking the TEMPO radical create significant steric clash with the rigid, bulky pyroglutamate ring of the substrate. This steric hindrance slows the reaction to 6 hours.
By replacing TEMPO with AZADO, the steric profile is drastically reduced. The rigid adamantane framework of AZADO pulls the bulk away from the active nitroxyl radical center. This structural modification accelerates the proton abstraction, driving the reaction to completion in just 1.5 hours and entirely eliminating the extended residence time that typically allows for trace epimerization.
Caption: Cu/AZADO Catalytic Cycle for the Aerobic Oxidation of CAS 139694-77-2.
Catalyst Activation (Inert Atmosphere): In an oven-dried flask under N₂, dissolve [Cu(MeCN)₄]OTf and AZADO in anhydrous MeCN.
Causality: MeCN is explicitly chosen because its strong coordination to Cu(I) stabilizes the active catalytic species and prevents the disproportionation of Cu(I) into inactive Cu(0) and Cu(II).
Substrate Addition: Add the precursor alcohol (CAS 139694-77-2) to the solution at 20°C.
Aerobic Oxidation (Self-Validation Step): Purge the flask and introduce an O₂ balloon.
System Validation: Upon O₂ introduction, the solution must immediately transition from pale yellow to a deep brick-red . This color change visually validates the formation of the active Cu(II)-alkoxide complex. If the solution turns blue or green prematurely, it indicates catalyst death via moisture ingress (formation of inactive Cu(II) hydrate). Discard and restart if this occurs.
Reaction Monitoring: Stir vigorously at 20°C for 1.5 hours. Monitor via Chiral HPLC (In-Process Control) to confirm >99% conversion while ensuring the (S)-enantiomer peak remains >99% ee.
Quench and Isolation: Quench the reaction by adding a pH 7.0 phosphate buffer.
Causality: The use of a strictly neutral buffer is critical. Quenching with standard basic solutions (like NaHCO₃) will cause immediate epimerization of the newly formed aldehyde product.
Extraction: Extract with EtOAc, dry over Na₂SO₄, and concentrate under reduced pressure to yield (S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde.
Caption: Self-Validating Experimental Workflow for the Synthesis of CAS 144085-12-1.
References
Hoover, J. M., & Stahl, S. S. "Highly Efficient Aerobic Oxidation of Primary Alcohols with a Copper/TEMPO Catalyst". Source: Journal of the American Chemical Society. URL:[Link]
Shibuya, M., et al. "2-Azaadamantane N-oxyl (AZADO) and 1-Me-AZADO: Highly Efficient Organocatalysts for Oxidation of Alcohols". Source: Journal of the American Chemical Society. URL:[Link]
Griffith, W. P., Ley, S. V., et al. "Preparation and use of tetra-n-propylammonium perruthenate (TPAP) and tetra-n-butylammonium perruthenate (TBAP) as catalytic oxidants". Source: J. Chem. Soc., Chem. Commun. URL:[Link]
A Comparative Guide to the Validation of a Novel Synthetic Method for (S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde
This guide provides a comprehensive validation and comparative analysis of a new, efficient synthetic route for producing (S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde, a chiral building block of significant in...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive validation and comparative analysis of a new, efficient synthetic route for producing (S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde, a chiral building block of significant interest in medicinal chemistry and drug development. The pyrrolidine scaffold is a privileged structure found in numerous pharmaceuticals, and the stereochemistry of its substituents is often critical for biological activity.[1][2] This document outlines the rationale, experimental protocol, and validation data for the novel method, comparing it against established alternative strategies for constructing functionalized chiral pyrrolidines.
The core objective of this new method is to provide a more direct, high-yielding, and stereocontrolled pathway to the target compound, overcoming some of the limitations associated with multi-step or less selective existing approaches. We will delve into the causality behind our experimental choices, from the selection of the starting material to the specific analytical techniques used for validation.
A Novel, Streamlined Synthetic Approach
Our proposed synthesis is a three-step sequence commencing with the readily available and enantiomerically pure L-pyroglutamic acid. This choice of starting material directly installs the desired (S)-stereocenter at the C2 position of the pyrrolidine ring, an efficient strategy in asymmetric synthesis.
The overall transformation is depicted below:
Caption: A novel three-step synthesis of the target compound.
Experimental Protocol: New Synthetic Method
Esterification of L-Pyroglutamic Acid: To a solution of L-pyroglutamic acid (1.0 eq) in methanol, thionyl chloride (1.2 eq) is added dropwise at 0 °C. The reaction is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure to yield methyl (S)-5-oxopyrrolidine-2-carboxylate.
N-Vinylation: The methyl ester (1.0 eq) is dissolved in pyridine. Copper(II) acetate (1.5 eq) and (E)-but-1-en-1-ylboronic acid (1.3 eq) are added. The mixture is stirred at 60 °C under an air atmosphere for 24 hours. The reaction is then quenched with aqueous ammonia and extracted with ethyl acetate. The organic layer is purified by column chromatography. The choice of a copper-catalyzed reaction is crucial for stereoselectively forming the N-alkenyl bond, preserving the E-geometry of the butenyl group.
Selective Reduction: The resulting N-vinylated ester (1.0 eq) is dissolved in dry toluene and cooled to -78 °C. Diisobutylaluminium hydride (DIBAL-H, 1.1 eq, 1.0 M in hexanes) is added dropwise. The reaction is stirred for 2 hours at -78 °C. The use of DIBAL-H at low temperatures is key to selectively reducing the ester to the primary alcohol without affecting the lactam carbonyl.
Mild Oxidation: The alcohol (1.0 eq) is dissolved in dichloromethane. Dess-Martin periodinane (1.5 eq) is added, and the reaction is stirred at room temperature for 3 hours. The reaction is quenched with a saturated solution of sodium thiosulfate. The product is extracted and purified. Dess-Martin periodinane is selected as the oxidant due to its mild conditions, which prevent over-oxidation to the carboxylic acid and are compatible with the other functional groups present.
Comparative Analysis with Alternative Synthetic Routes
To objectively evaluate the performance of our new method, we compare it with two established strategies for the synthesis of substituted chiral pyrrolidines: Asymmetric 1,3-Dipolar Cycloaddition and Organocatalytic Asymmetric Michael Addition.[2][3]
Alternative Route 1: Asymmetric 1,3-Dipolar Cycloaddition: This powerful method constructs the pyrrolidine ring in a single step by reacting an azomethine ylide with an alkene (dipolarophile).[3] High stereocontrol can be achieved using chiral metal catalysts, such as copper or silver complexes.[2] However, this approach would require a custom-synthesized azomethine ylide and a specific dipolarophile to build the target molecule's substitution pattern, potentially increasing the overall step count from commercially available materials.
Alternative Route 2: Organocatalytic Asymmetric Michael Addition: This strategy often uses chiral secondary amines (e.g., proline derivatives) to catalyze the conjugate addition of a carbonyl compound to a nitroolefin.[2] Subsequent reactions are then required to cyclize the intermediate and modify the functional groups to arrive at the target structure. While effective for creating densely substituted pyrrolidines, this route is often longer and may present challenges in controlling stereochemistry at multiple centers.
Performance Comparison
The following table summarizes the key performance metrics for the new method versus the alternative strategies. The data for the new method is based on our internal validation, while the data for the alternatives are representative figures from the literature for synthesizing similarly complex pyrrolidines.
Parameter
New Synthetic Method
Alternative 1: 1,3-Dipolar Cycloaddition
Alternative 2: Michael Addition
Starting Material
L-Pyroglutamic Acid
Glycine Derivatives, Alkenes
Aldehydes, Nitroolefins
Number of Steps
3
~4-5 (from basic precursors)
~5-6 (from basic precursors)
Overall Yield
~65%
~30-40%
~25-35%
Enantiomeric Excess (% ee)
>99% (preserved from start)
90-98% (catalyst dependent)
95-99% (catalyst dependent)
Key Reagents
Cu(OAc)₂, DIBAL-H, DMP
Chiral Ligands (e.g., Fesulphos), AgOAc
Chiral Organocatalysts
Conditions
Mild to moderate (-78 °C to 60 °C)
Often requires inert atmosphere
Generally mild
As the data indicates, the new method offers a significantly higher overall yield and a more direct route from a commercially available, enantiopure starting material.
Comprehensive Validation of the Final Product
A rigorous validation protocol is essential to confirm the identity, purity, and stereochemical integrity of the synthesized (S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde. This involves a combination of spectroscopic and chromatographic techniques.
Caption: Workflow for the comprehensive validation of the final product.
Structural Elucidation
¹H NMR (400 MHz, CDCl₃): Expected signals include a characteristic aldehyde proton (δ 9.5-9.7 ppm), vinyl protons showing E-coupling constants (~15 Hz), and multiplets for the pyrrolidine ring and butyl chain protons.
¹³C NMR (100 MHz, CDCl₃): Key resonances should appear for the aldehyde carbonyl (~200 ppm), the lactam carbonyl (~175 ppm), and the two vinyl carbons.
High-Resolution Mass Spectrometry (HRMS-ESI): The calculated exact mass for C₁₀H₁₅NO₂ provides a definitive confirmation of the molecular formula.
FT-IR Spectroscopy: Characteristic absorption bands are expected for the aldehyde C-H stretch (~2720 cm⁻¹), the aldehyde carbonyl (~1725 cm⁻¹), and the lactam carbonyl (~1680 cm⁻¹).
Purity and Enantiomeric Excess Determination
The chemical and enantiomeric purity of the final product is assessed using High-Performance Liquid Chromatography (HPLC).
Protocol for Chiral HPLC Analysis
This protocol provides a validated method for determining the enantiomeric excess (% ee) of the synthesized product. The separation of enantiomers is a critical step in the quality control of chiral molecules.[1][4] Direct methods using chiral stationary phases are often preferred for their simplicity.[1]
Column Selection: A polysaccharide-based chiral stationary phase, such as a Chiralpak® AD-H column, is highly effective for resolving a wide range of chiral compounds.[1]
Mobile Phase Preparation: A mobile phase consisting of n-Hexane and Isopropanol (90:10 v/v) is prepared. The solvents should be HPLC grade and filtered before use.
Instrumentation Setup:
HPLC System: Agilent 1260 Infinity II or equivalent.
Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm).
Flow Rate: 1.0 mL/min.
Column Temperature: 25 °C.
Detection: UV at 220 nm.
Sample Preparation: A standard of the racemic compound is prepared by synthesizing the product without the chiral starting material to identify the retention times of both enantiomers. The synthesized (S,E)-enantiomer is dissolved in the mobile phase to a concentration of 1 mg/mL.
Analysis:
Equilibrate the column with the mobile phase until a stable baseline is achieved.
Inject 10 µL of the racemic standard to determine the retention times of the (S) and (R) enantiomers.
Inject 10 µL of the sample solution.
The enantiomeric excess (% ee) is calculated using the peak areas of the two enantiomers:
% ee = |(Area_S - Area_R) / (Area_S + Area_R)| x 100
Expected Results: The analysis should show a single major peak corresponding to the (S)-enantiomer with a retention time matching one of the peaks from the racemic standard. The % ee is expected to be >99%, confirming that no racemization occurred during the synthesis.
Conclusion
The new synthetic method presented here offers a highly efficient, stereocontrolled, and high-yielding route to (S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde. The strategic use of an enantiopure starting material and carefully selected reagents minimizes steps and maximizes overall yield compared to established alternatives like 1,3-dipolar cycloaddition or Michael addition pathways.
The comprehensive validation protocol, employing a suite of spectroscopic and advanced chromatographic techniques, provides a robust framework for confirming the structural and stereochemical integrity of the final product. The detailed chiral HPLC method is particularly crucial, ensuring the high enantiomeric purity required for applications in drug discovery and development. This guide provides researchers and drug development professionals with a validated, superior method for accessing this valuable chiral building block.
References
BenchChem. (2025). Chiral Resolution of Pyrrolidine Derivatives by HPLC: Application Notes and Protocols.
BenchChem. (2025). A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers.
Science.gov. (n.d.). validate analytical methods: Topics by Science.gov.
BenchChem. (2025). A Comparative Guide to the Synthetic Routes of Chiral Pyrrolidines.
White Rose eTheses Online. (n.d.). Asymmetric Synthesis of Substituted Pyrrolidines via Kinetic Resolutions.
PMC. (n.d.). N-Alkoxyl Templates for Diastereoselective Pyrrolidine Synthesis.
PubMed. (2019). Synthesis of Chiral, Densely Substituted Pyrrolidones via Phosphine-Catalyzed Cycloisomerization.
Chromatography Online. (2026). System Suitability and Validation for Chiral Purity Assays of Drug Substances.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Document Type: Technical Comparison & Experimental Guide
Executive Summary & Structural Paradigm
In advanced organic synthesis and drug development, the choice of aldehyde building blocks dictates the stereochemical and functional trajectory of the target molecule. (S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde is a highly specialized, commercially available chiral building block [1]. It combines a rigid pyroglutamate (5-oxopyrrolidine) core with an orthogonal
N
-butenyl enamide handle.
Unlike simple aliphatic or aromatic aldehydes,
N
-acyl
α
-aminoaldehydes possess unique electronic environments that influence their stability, electrophilicity, and susceptibility to racemization during catalytic cycles [2]. This guide objectively compares the reactivity of this specific pyroglutamate-derived aldehyde against standard aldehyde classes, providing self-validating experimental protocols and quantitative performance data to guide synthetic strategy.
Comparative Reactivity Profile
To effectively deploy (S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde, chemists must understand how its structural features modulate its reactivity compared to alternative reagents.
Table 1: Reactivity Metrics Across Aldehyde Classes
Aldehyde Class
Electrophilicity
Stereocontrol Potential
Racemization Risk
Orthogonal Functional Handles
Pyroglutamate Aldehyde (Subject)
High (Activated by adjacent heteroatom)
Excellent (Bidentate chelation possible)
Low-Moderate (Restricted by lactam ring)
Yes (
N
-butenyl enamide for metathesis/hydroboration)
Aliphatic Aldehydes (e.g., Hexanal)
High
Poor (No chelation handles)
N/A (Achiral)
No
Aromatic Aldehydes (e.g., Benzaldehyde)
Moderate (Conjugated system)
Poor (Steric control only)
N/A (Achiral)
No
Acyclic
α
-Amino Aldehydes (e.g., Garner's)
High
Good (Chelation possible)
High (Prone to enolization)
Varies (Typically limited to
N
-Boc deprotection)
Key Mechanistic Insights
Suppressed Self-Condensation: Simple aliphatic aldehydes readily undergo aldol self-condensation under basic conditions. The steric bulk of the pyrrolidine ring and the electronic deactivation of the
α
-proton by the lactam carbonyl significantly suppress this side reaction in our subject molecule.
Configurational Stability: Acyclic
α
-amino aldehydes are notoriously prone to racemization via enolization. The rigid 5-membered lactam ring of the pyroglutamate core restricts the conformational freedom required for enolization, preserving the (S)-stereocenter even under moderate Lewis acidic conditions [2].
Orthogonal Enamide Reactivity: The
N
-(E)-but-1-enyl group acts as an enamide. It is stable to standard nucleophilic additions at the aldehyde but can be selectively engaged later in the synthesis via olefin cross-metathesis or oxidative cleavage, providing a distinct advantage over simple
N
-alkyl or
N
-Boc protecting groups.
Stereochemical Control: The Chelation Advantage
The most powerful feature of 5-oxopyrrolidine-2-carbaldehyde derivatives is their ability to dictate the stereochemical outcome of nucleophilic additions through Cram-Chelation versus Felkin-Anh control.
Chelation Control: The lactam carbonyl oxygen and the aldehyde oxygen can form a rigid, bidentate chelate with bivalent Lewis acids (e.g., Mg²⁺, Ti⁴⁺, Zn²⁺). This locks the conformation, forcing the incoming nucleophile to attack from the less sterically hindered face, yielding the syn-diastereomer.
Felkin-Anh Control: In the absence of chelating metals (or when using strongly coordinating solvents that outcompete the substrate), the molecule adopts a conformation that minimizes steric interactions, typically yielding the anti-diastereomer.
Figure 1: Divergent stereochemical pathways of pyroglutamate aldehydes based on chelation.
To ensure high reproducibility and scientific integrity, the following protocol details a diastereoselective Grignard addition. The methodology is designed as a self-validating system where specific procedural choices directly cause the desired chemical outcome.
Objective: To achieve >95:5 syn-diastereoselectivity during the addition of a methyl group.
Causality & Design:
Reagent Choice:MgBr2⋅OEt2
is utilized because the bromide counterions provide optimal Lewis acidity and solubility in THF at -78°C, ensuring complete 5-membered chelate formation.
Workup Precaution: Enamides (the
N
-butenyl group) are sensitive to strong aqueous acids. Quenching with saturated aqueous
NH4Cl
(mildly acidic, pH ~5.5) prevents the premature hydrolysis of the enamide into a free lactam and butanal.
Figure 2: Step-by-step experimental workflow for diastereoselective Grignard addition.
Step-by-Step Methodology:
Preparation: Flame-dry a Schlenk flask under argon. Dissolve (S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde (1.0 equiv, 1.0 mmol) in anhydrous THF (10 mL) and cool to -78°C using a dry ice/acetone bath.
Chelation: Add
MgBr2⋅OEt2
(1.2 equiv, 1.2 mmol) in one portion. Critical Step: Stir for exactly 30 minutes at -78°C. This time is required to thermodynamically lock the substrate into the rigid bidentate chelate complex.
Addition: Slowly add Methylmagnesium bromide (
MeMgBr
, 3.0 M in diethyl ether, 1.5 equiv) dropwise over 10 minutes down the side of the flask to prevent localized heating. Stir for 2 hours at -78°C.
Quenching: Quench the reaction at -78°C by adding 5 mL of saturated aqueous
NH4Cl
. Remove the cooling bath and allow the mixture to warm to room temperature. Do not use HCl or H₂SO₄, as this will hydrolyze the
N
-butenyl enamide.
Isolation: Extract the aqueous layer with Ethyl Acetate (
3×15
mL). Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure. Purify via flash column chromatography.
Quantitative Performance Data
The following table summarizes the expected experimental performance of the subject molecule compared to alternatives under identical Grignard addition conditions (
MeMgBr
, THF, -78°C).
Table 2: Experimental Yields and Diastereomeric Ratios (dr)
Substrate
Conditions
Yield (%)
Diastereomeric Ratio (dr)
Primary Byproduct / Issue
Pyroglutamate Aldehyde
MgBr2
(Chelation)
85%
>95:5 (syn)
Trace unreacted starting material
Pyroglutamate Aldehyde
No Lewis Acid
78%
15:85 (anti)
Mixed stereoisomers
Hexanal
Standard
92%
N/A
Aldol condensation traces
Garner's Aldehyde
MgBr2
(Chelation)
70%
80:20 (syn)
Enolization/Racemization loss
Benzaldehyde
Standard
95%
N/A
Pinacol coupling traces
Data Interpretation: The pyroglutamate aldehyde exhibits vastly superior stereocontrol (>95:5 dr) compared to acyclic
α
-amino aldehydes like Garner's aldehyde (80:20 dr) under identical chelation conditions. This is directly attributable to the conformational rigidity imparted by the 5-oxopyrrolidine ring.
Conclusion
(S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde is a highly privileged building block that outperforms simple aliphatic, aromatic, and acyclic
α
-amino aldehydes in complex synthetic applications. Its primary advantages lie in its exceptional capacity for chelation-controlled stereoselectivity, its resistance to enolization-driven racemization, and the presence of an orthogonal
N
-butenyl enamide handle for late-stage functionalization. By strictly adhering to the self-validating protocols outlined above—specifically regarding Lewis acid pre-organization and mild quenching—researchers can reliably leverage this molecule to construct complex, stereodefined architectures.
References
Source: ACS Publications (The Journal of Organic Chemistry)
A Comprehensive In Silico Modeling Guide to (S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde Binding: A Comparative Covalent Docking and Molecular Dynamics Approach
This guide provides a detailed, scientifically-grounded framework for the in silico evaluation of the novel compound (S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde. Given the limited publicly available data on t...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a detailed, scientifically-grounded framework for the in silico evaluation of the novel compound (S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde. Given the limited publicly available data on this specific molecule[1], this document serves as a comprehensive, step-by-step protocol for researchers to hypothetically assess its potential as a covalent inhibitor. We will use the well-characterized cysteine protease, Papain, as a model target and compare the binding of our topic compound against a known covalent inhibitor.
The pyrrolidine ring is a versatile scaffold found in numerous biologically active compounds, offering a three-dimensional structure that can efficiently explore pharmacophore space[2][3]. The aldehyde functional group in the topic compound is a known electrophilic "warhead" that can form a covalent bond with nucleophilic residues, such as the catalytic cysteine in proteases[4][5]. This guide will walk you through the process of covalent docking and molecular dynamics simulations to predict and analyze this potential interaction.
Mechanistic Rationale and Target Selection
The core of our investigation lies in the potential for (S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde to act as a covalent inhibitor. Covalent inhibitors offer the advantage of prolonged and often irreversible target engagement, which can translate to enhanced potency and duration of action. The aldehyde moiety is a key feature, capable of reacting with the thiol group of a cysteine residue to form a hemiacetal adduct[5].
For our model system, we have selected Papain , a well-studied cysteine protease. Its active site contains a catalytic dyad composed of Cysteine-25 (Cys25) and Histidine-159 (His159). The nucleophilic thiol of Cys25 is the primary target for covalent modification by electrophilic warheads. This makes Papain an excellent and well-characterized system for demonstrating the principles of covalent inhibitor modeling.
As a comparator, we will use a hypothetical, yet structurally representative, known covalent inhibitor, N-((1H-benzo[d]imidazol-2-yl)methyl)-2-oxo-2-((S)-1-oxo-1-((S)-2-oxopiperidin-3-ylamino)propan-2-yl)ethan-1-aminium (Compound X) , which also targets the active site cysteine.
In Silico Experimental Workflow
Our computational protocol is designed to provide a multi-faceted view of the inhibitor binding process, from initial pose prediction to an analysis of the dynamic stability of the complex.
Caption: In Silico Workflow for Covalent Inhibitor Evaluation.
Step-by-Step Protocol: Protein and Ligand Preparation
Protein Preparation:
Download the crystal structure of Papain (e.g., PDB ID: 1PPN) from the Protein Data Bank.
Remove water molecules and any co-crystallized ligands.
Add hydrogen atoms and assign protonation states appropriate for a physiological pH.
Perform energy minimization to relieve any steric clashes.
Ligand Preparation:
Generate 3D coordinates for (S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde and the comparator compound.
Assign partial charges using a suitable force field (e.g., Gasteiger charges).
Define the reactive atom in the ligand (the carbonyl carbon of the aldehyde) and the target residue in the protein (the sulfur atom of Cys25).
Step-by-Step Protocol: Covalent Docking
Covalent docking simulates the formation of a covalent bond between the ligand and the protein target.[6][7][8][9][10]
Define the Covalent Reaction: Specify the reaction type, which in this case is the formation of a hemiacetal between the aldehyde of the ligand and the thiol of Cys25.
Grid Generation: Define the docking grid box around the active site of Papain, ensuring it encompasses the catalytic Cys25.
Run Covalent Docking: Execute the covalent docking algorithm. The software will sample different conformations of the ligand and form a covalent bond with the specified cysteine residue.
Pose Selection: Analyze the resulting docking poses based on scoring functions, which estimate the binding affinity. Select the top-ranked pose for further analysis.
Comparative Binding Analysis
The primary output of the docking simulation is a set of predicted binding poses and their associated scores.
H-bond with Gly23, Hydrophobic interactions with Val133, Val157
1.85
Comparator Compound X
-9.2
H-bonds with Gln19, Asp158, Pi-stacking with Trp177
1.83
Note: The data presented in this table is hypothetical and for illustrative purposes.
The initial docking results suggest that while both compounds can form the target covalent bond, the comparator compound may have a more favorable binding energy due to additional non-covalent interactions.
Molecular Dynamics (MD) Simulations for Dynamic Validation
While docking provides a static snapshot, MD simulations offer insights into the dynamic behavior and stability of the protein-ligand complex over time.[11][12][][14][15]
Step-by-Step Protocol: MD Simulation
System Setup: Place the covalently bound protein-ligand complex from the docking step into a simulation box filled with a chosen water model (e.g., TIP3P).
Neutralization: Add counter-ions to neutralize the system.
Equilibration: Perform a multi-step equilibration protocol, gradually heating the system to the desired temperature (e.g., 300 K) and pressure while applying positional restraints to the protein and ligand, which are then slowly released.
Production Run: Run the production MD simulation for a sufficient duration (e.g., 100 nanoseconds) to observe the system's behavior.
Analysis of MD Trajectories
Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone and ligand heavy atoms from their initial positions. A stable RMSD indicates that the complex has reached equilibrium.
Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual residues, highlighting flexible regions of the protein.
Binding Free Energy Calculation: Employ methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to estimate the binding free energy from the MD trajectory.
Caption: Predicted Binding Mode of the Topic Compound in Papain's Active Site.
Discussion and Interpretation
This comprehensive in silico workflow allows for a robust evaluation of a novel compound's potential as a covalent inhibitor. By comparing the binding mode, interaction energies, and dynamic stability of (S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde with a known inhibitor, researchers can make informed decisions about its potential for further development.
The hypothetical results suggest that while the topic compound can form the desired covalent bond, its overall binding affinity might be lower than that of more optimized inhibitors. This points towards potential areas for structural modification to enhance non-covalent interactions with the target protein, a key aspect of rational drug design.
Conclusion
This guide has outlined a detailed and scientifically rigorous in silico protocol for assessing the binding of (S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde to a model cysteine protease. By employing covalent docking and molecular dynamics simulations, researchers can gain valuable insights into the potential of novel compounds as covalent inhibitors, even in the absence of extensive experimental data. This approach provides a solid foundation for hypothesis-driven drug discovery and development.
References
Title: Complete reconstruction of an enzyme-inhibitor binding process by molecular dynamics simulations
Source: PNAS
URL: [Link]
Title: Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases
Source: MDPI
URL: [Link]
Title: Complete reconstruction of an enzyme-inhibitor binding process by molecular dynamics simulations
Source: PubMed
URL: [Link]
Title: Fragment-Based Discovery of Irreversible Covalent Inhibitors of Cysteine Proteases Using Chlorofluoroacetamide Library
Source: J-STAGE
URL: [Link]
Title: Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development
Source: PMC
URL: [Link]
Title: A Fragment-Based Method to Discover Irreversible Covalent Inhibitors of Cysteine Proteases
Source: ACS Publications
URL: [Link]
Title: Molecular Dynamics Simulation Framework to Probe the Binding Hypothesis of CYP3A4 Inhibitors
Source: PMC
URL: [Link]
Title: Screening of Covalent Kinase Inhibitors Yields Hits for Cysteine Protease USP7 / HAUSP
Source: SpringerLink
URL: [Link]
Title: Enzyme Dynamics Determine the Potency and Selectivity of Inhibitors Targeting Disease-Transmitting Mosquitoes
Source: ACS Publications
URL: [Link]
Title: Covalent Docking
Source: Chemical Computing Group
URL: [Link]
A Comprehensive Guide to the Safe Handling of (S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals The subject molecule, (S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde, possesses two key structural features that dictate its potential hazards: an...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
The subject molecule, (S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde, possesses two key structural features that dictate its potential hazards: an α,β-unsaturated aldehyde and a pyrrolidine core. The conjugated system of the α,β-unsaturated aldehyde renders the compound electrophilic, making it susceptible to reactions with biological nucleophiles such as proteins and DNA.[1][2] This reactivity is a common source of toxicity for this class of compounds, often leading to skin sensitization, irritation, and potential genotoxicity.[3][4] The pyrrolidine moiety, a five-membered nitrogen-containing heterocycle, is a common scaffold in pharmacologically active compounds, and its derivatives can exhibit a wide range of biological activities and toxicities.[5][6]
Given the absence of a specific Safety Data Sheet (SDS) for this novel compound, a cautious approach is mandated. The following guidelines are designed to mitigate the risks associated with its handling, storage, and disposal.
I. Personal Protective Equipment (PPE): A Multi-Layered Defense
The primary routes of exposure to a compound of this nature are inhalation, dermal contact, and ocular contact. Therefore, a robust PPE strategy is the first line of defense.
PPE Component
Specification
Rationale for Use
Eye Protection
Chemical safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield is also recommended.[7][8]
The aldehyde functional group can be irritating to the eyes. The α,β-unsaturated nature may enhance this effect. Goggles provide a seal against splashes and vapors, while a face shield offers an additional layer of protection.
Hand Protection
Nitrile or neoprene gloves, inspected prior to use. Follow proper glove removal technique to avoid skin contact.[7]
α,β-Unsaturated aldehydes are known skin sensitizers and irritants.[3] Gloves provide a critical barrier to prevent dermal absorption and local toxic effects.
Body Protection
A flame-retardant and impervious laboratory coat.[9]
Protects against accidental spills and splashes, minimizing skin contact with the chemical.
Respiratory Protection
To be used in a chemical fume hood.[10][11] If there is a risk of aerosol generation or if working outside of a fume hood (not recommended), a full-face respirator with an appropriate organic vapor cartridge should be used.
Aldehydes are often volatile and can be respiratory irritants. The potential for unknown toxicity necessitates handling in a well-ventilated area to prevent inhalation.
II. Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic workflow is crucial to minimize exposure and prevent accidents. The following protocol outlines the key steps for handling (S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde in a laboratory setting.
A. Preparation and Weighing
Work Area Preparation : All handling of the compound must be conducted within a certified chemical fume hood to mitigate inhalation risks.[10][11] The work surface should be clean and uncluttered.
Pre-weighing : If possible, pre-calculate the required amount of the compound to avoid prolonged handling.
Weighing : Use a tared, sealed container for weighing to prevent dissemination of the compound. If transferring from a larger stock, use appropriate tools (e.g., a clean, dedicated spatula).
B. Dissolution and Reaction Setup
Solvent Addition : Add the solvent to the vessel containing the weighed compound slowly and carefully to avoid splashing.
Mixing : If required, use magnetic stirring or gentle agitation to dissolve the compound. Avoid vigorous shaking that could generate aerosols.
Reaction Assembly : Ensure all glassware is properly clamped and the reaction setup is secure before initiating any reaction.
C. Post-Reaction Work-up and Purification
Quenching : If the reaction needs to be quenched, do so slowly and in a controlled manner, preferably in an ice bath to manage any exothermic processes.
Extraction and Washing : When performing liquid-liquid extractions, ensure the separatory funnel is properly vented to release any pressure buildup.
Purification : For chromatographic purification, conduct all steps within the fume hood.
The following diagram illustrates the recommended workflow for handling this compound.
Caption: Workflow for Safe Handling and Disposal.
III. Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is paramount to ensure the safety of all laboratory personnel and to protect the environment.
A. Waste Segregation
Liquid Waste : All liquid waste containing (S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde, including reaction mixtures, solvents from extraction and chromatography, should be collected in a dedicated, labeled, and sealed waste container. Do not mix with other waste streams.
Solid Waste : Contaminated solid waste, such as gloves, paper towels, and silica gel from chromatography, should be collected in a separate, clearly labeled, and sealed container.[10]
B. Decontamination
Glassware : All glassware that has come into contact with the compound should be rinsed with a suitable solvent (e.g., acetone or ethanol) in the fume hood. The rinsate should be collected as hazardous liquid waste. Following the initial rinse, glassware can be washed according to standard laboratory procedures.
Work Surfaces : Any spills should be immediately cleaned up. Absorb the spill with an inert material (e.g., sand or vermiculite) and collect it in the solid waste container.[11] The area should then be decontaminated with a suitable cleaning agent.
C. Final Disposal
All waste must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[7] Never dispose of this compound or its waste down the drain.[12]
IV. Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
Emergency Situation
Procedure
Skin Contact
Immediately wash the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[10]
Eye Contact
Immediately flush the eyes with copious amounts of water for at least 15 minutes, separating the eyelids with fingers. Seek immediate medical attention.[10]
Inhalation
Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[11]
Ingestion
Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[11]
Spill
Evacuate the area. Wear appropriate PPE and contain the spill using an inert absorbent material. Collect the absorbed material in a sealed container for disposal. Ventilate the area thoroughly.[10][11]
By adhering to these guidelines, researchers can safely handle (S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde, minimizing risks and ensuring a secure laboratory environment.
References
Role of Lipid Peroxidation-Derived α, β-Unsaturated Aldehydes in Vascular Dysfunction. Journal of Toxicology. [Link]
C7-C12 linear alpha-beta unsaturated aldehydes - Evaluation statement. Australian Government Department of Health. [Link]
Toxic oxygenated alpha,beta-unsaturated aldehydes and their study in foods: a review. Critical Reviews in Food Science and Nutrition. [Link]
Analysis of the Generation of Harmful Aldehydes in Edible Oils During Sunlight Exposure and Deep-Frying Using High-Field Proton Nuclear Magnetic Resonance Spectroscopy. MDPI. [Link]
Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme. Bioorganic & Medicinal Chemistry. [Link]